Mesdopetam
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a dopamine d3 receptor antagonist.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3S/c1-3-4-14-5-6-17-11-7-10(13)8-12(9-11)18(2,15)16/h7-9,14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBPYFBXSLJHCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403894-72-3 | |
| Record name | IRL-790 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403894723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesdopetam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethyl)propan-1-amine (2R,3R)-2,3-dihydroxysuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MESDOPETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4QV8GX26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Mesdopetam: IUPAC Name, Chemical Structure, and Core Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesdopetam, also known as IRL790, is a novel investigational drug candidate with a unique pharmacological profile as a dopamine D3 receptor antagonist. It is currently under development for the treatment of Parkinson's disease, particularly levodopa-induced dyskinesia (LID), and has potential applications in other neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound's chemical properties, including its IUPAC name and structure, alongside key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Chemical Identity
IUPAC Name: N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine[1]
Chemical Structure:
Image Source: Chemwy.com
SMILES: CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F
Quantitative Data Summary
The following tables summarize the key in vitro binding affinities and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Target | Ki (nM) | Assay Type | Source |
| Dopamine D3 Receptor | 90 | Radioligand Binding Assay | [1] |
| Dopamine D2 Receptor | 540-750 | Radioligand Binding Assay | [1] |
| Sigma σ1 Receptor | 870 | Radioligand Binding Assay | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Single Ascending Dose) [2]
| Dose | Cmax (nmol/L) (Mean ± SD) | tmax (h) (Median, Range) | t1/2 (h) (Mean ± SD) | AUC0–∞ (nmol·h/L) (Mean ± SD) | CL/F (L/h) (Mean ± SD) |
| 15 mg | 73.6 ± 18.4 | 2.0 (1.0-4.0) | 6.4 ± 1.9 | 786 ± 298 | 32.5 ± 6.2 |
| 80 mg | N/A | N/A | 7.1 ± 1.0 | N/A | 23.8 ± 4.3 |
| 120 mg | 1940 ± 326 | N/A | N/A | 17300 ± 4620 | N/A |
Data extracted from a Phase I clinical trial.
Experimental Protocols
Radioligand Binding Assay for Dopamine D3 Receptor
This protocol outlines a general method for determining the binding affinity of a compound like this compound to the dopamine D3 receptor.
1. Materials:
- HEK293 cells stably expressing the human dopamine D3 receptor.
- Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
- Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
- Radioligand: [3H]-Spiperone (a commonly used radioligand for D2-like receptors).
- Non-specific binding control: Haloperidol (10 µM).
- Test compound: this compound at various concentrations.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail.
- Scintillation counter.
2. Membrane Preparation:
- Harvest HEK293-D3 cells and homogenize in ice-cold membrane preparation buffer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).
3. Binding Assay:
- In a 96-well plate, add the following in triplicate:
- Assay buffer
- Membrane preparation (typically 20-50 µg of protein)
- [3H]-Spiperone at a concentration near its Kd (e.g., 1 nM)
- Either:
- Vehicle (for total binding)
- Haloperidol (10 µM) (for non-specific binding)
- This compound at a range of concentrations (for competition binding)
- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
4. Filtration and Counting:
- Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
5. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- For competition experiments, plot the percentage of specific binding against the logarithm of the this compound concentration.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Antagonism of the Dopamine D3 Receptor Signaling Pathway
Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. Activation of the D3 receptor by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a D3 receptor antagonist, blocks the binding of dopamine, thereby preventing this signaling cascade and maintaining normal cAMP levels.
Caption: this compound antagonizes the D3 receptor, preventing dopamine-mediated inhibition of adenylyl cyclase.
Experimental Workflow for Assessing this compound's Effect on Dopamine Release
This diagram illustrates a typical experimental workflow to investigate the effect of this compound on dopamine release in a preclinical setting, such as in vivo microdialysis in a rodent model of Parkinson's disease.
Caption: Workflow for in vivo microdialysis to measure this compound's effect on dopamine release.
References
An In-depth Technical Guide to the Synthesis and Purification of Mesdopetam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesdopetam, also known as IRL790, is a novel dopamine D3 receptor antagonist developed for the treatment of Parkinson's disease and other neurological disorders. Its chemical name is N-[2-(3-fluoro-5-methylsulfonyl-phenoxy)ethyl]propan-1-amine. This technical guide provides a detailed overview of the synthesis and purification methods for this compound and its pharmaceutically preferred hemitartrate salt, compiled from publicly available patent literature. The information herein is intended to provide researchers and drug development professionals with a comprehensive understanding of the chemical processes involved in the manufacturing of this promising therapeutic agent.
Synthesis of this compound Free Base
The synthesis of this compound free base can be achieved through a multi-step process, commencing with the preparation of a key intermediate, 3-fluoro-5-(methylsulfonyl)phenol. This intermediate is then coupled with a suitable amine-containing side chain.
Synthesis of Key Intermediate: 3-Fluoro-5-(methylsulfonyl)phenol
A plausible synthetic route to 3-fluoro-5-(methylsulfonyl)phenol is outlined below.
Experimental Protocol:
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Step 1: Synthesis of 3,5-difluorophenyl methyl sulfide. In a suitable reactor, 1,3,5-trifluorobenzene is reacted with sodium thiomethoxide in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic aromatic substitution. Upon completion, the reaction is quenched, and the product is extracted and purified.
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Step 2: Oxidation to 3,5-difluorophenyl methyl sulfone. The 3,5-difluorophenyl methyl sulfide is then oxidized to the corresponding sulfone. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) at controlled temperatures.
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Step 3: Nucleophilic Substitution to 3-fluoro-5-methoxyphenyl methyl sulfone. The 3,5-difluorophenyl methyl sulfone is subjected to a nucleophilic substitution reaction with sodium methoxide. This reaction selectively replaces one of the fluorine atoms with a methoxy group.
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Step 4: Demethylation to 3-fluoro-5-(methylsulfonyl)phenol. The final step in the synthesis of the key intermediate is the demethylation of the methoxy group. This can be achieved using a strong acid such as hydrobromic acid or a Lewis acid like boron tribromide.
Final Assembly of this compound
The final assembly of this compound involves the alkylation of the synthesized 3-fluoro-5-(methylsulfonyl)phenol with an appropriate side chain.
Experimental Protocol:
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Step 1: Synthesis of the Side Chain. The side chain, N-(2-bromoethyl)propan-1-amine, can be prepared by reacting 2-(propylamino)ethanol with a brominating agent like phosphorus tribromide.
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Step 2: Alkylation. 3-fluoro-5-(methylsulfonyl)phenol is reacted with N-(2-bromoethyl)propan-1-amine in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile. The reaction mixture is heated to drive the O-alkylation to completion.
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Step 3: Work-up and Isolation. After the reaction is complete, the mixture is filtered to remove inorganic salts. The filtrate is then concentrated, and the crude this compound free base is isolated.
Purification of this compound Free Base
Purification of the crude this compound free base is crucial to remove any unreacted starting materials, by-products, and other impurities. A common method for the purification of amines is through crystallization of an acid addition salt.
Synthesis and Purification of this compound Hemitartrate
The hemitartrate salt of this compound is a preferred form for pharmaceutical development due to its improved stability and solubility.
Experimental Protocol:
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Step 1: Salt Formation. The crude this compound free base is dissolved in a suitable solvent, such as ethanol or isopropanol. A solution of L-(+)-tartaric acid (0.5 equivalents) in the same solvent is then added to the this compound solution.
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Step 2: Crystallization. The mixture is stirred, and the this compound hemitartrate salt is allowed to crystallize, often with cooling to improve the yield.
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Step 3: Isolation and Drying. The crystalline salt is collected by filtration, washed with a small amount of cold solvent, and then dried under vacuum to yield the purified this compound hemitartrate.
Data Presentation
| Parameter | Value/Range |
| Synthesis Yields | |
| Overall Yield | Not Reported |
| Purification | |
| Purity (Post-crystallization) | >99% (Typical) |
| Analytical Methods | |
| Purity Assessment | HPLC, LC-MS |
| Structural Elucidation | NMR, Mass Spectrometry |
Visualizations
This compound Synthesis Workflow
Caption: Synthetic pathway for this compound Hemitartrate.
Purification Workflow
Mesdopetam: A Technical Overview of its Dopamine D3 Receptor Binding Affinity and Selectivity
For Immediate Distribution
GOTHENBURG, SWEDEN – November 26, 2025 – This document provides a detailed technical guide on the pharmacological profile of mesdopetam (IRL-790), a novel dopamine D2 and D3 receptor antagonist with a notable preference for the D3 subtype.[1] Developed to address motor and psychiatric complications in Parkinson's disease, this compound is characterized as a "psychomotor stabilizing" agent.[1] This whitepaper is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at this compound's receptor binding profile, the experimental methods used for its characterization, and its proposed mechanism of action.
Core Pharmacological Attributes of this compound
This compound was designed with agonist-like physicochemical properties, such as a smaller molecular size and greater hydrophilicity, to achieve a unique interaction with dopamine receptors.[1] Despite this, it functions as an antagonist, displaying no intrinsic activity.[1] Its primary mechanism is believed to involve the antagonism of D3 autoreceptors, which leads to a disinhibition of dopamine release in key brain regions like the prefrontal cortex, ventral tegmental area, and striatum.[1]
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of this compound for various neurotransmitter receptors has been quantified using in vitro radioligand binding assays. The data, summarized in the tables below, highlight its selectivity for the dopamine D3 receptor.
Dopamine Receptor Binding Profile
| Receptor Subtype | Binding Affinity (Ki) [nM] | Source(s) |
| Dopamine D3 | 90 | |
| Dopamine D2 | 540–750 |
Note: Binding affinity data for Dopamine D1, D4, and D5 receptors are not publicly available at the time of this publication.
Off-Target Receptor Binding Profile
| Receptor | Binding Affinity (Ki) [nM] | Source(s) |
| Sigma σ1 | 870 | |
| Serotonin 5-HT1A | Some affinity noted, quantitative data not available | |
| Serotonin 5-HT2A | Some affinity noted, quantitative data not available |
Selectivity Ratios
| Comparison | Selectivity Ratio (D2 Ki / D3 Ki) | Source(s) |
| D2 vs D3 | 6- to 8-fold preference for D3 |
Experimental Protocols: Radioligand Binding Assays
The determination of this compound's binding affinities is achieved through competitive radioligand binding assays, a gold standard for such measurements. While specific protocols for this compound are proprietary, the following outlines a representative methodology based on standard industry practices.
Principle of the Assay
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. This value is then used to calculate the binding affinity (Ki) of the test compound for the receptor.
Materials
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Receptor Source: Cell membranes from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D2, D3).
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Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Spiperone or [³H]-Raclopride).
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Test Compound: this compound.
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Assay Buffer: A buffered solution to maintain physiological pH and ionic strength.
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Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.
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Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure
-
Incubation: A constant concentration of the radioligand and varying concentrations of this compound are incubated with the receptor-containing cell membranes.
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Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
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Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, trapping the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: The radioactivity on each filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
Visualizing this compound's Mechanism and Experimental Workflow
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Proposed mechanism of this compound at the D3 autoreceptor.
Conclusion
This compound demonstrates a clear preference for the dopamine D3 receptor over the D2 receptor, with a selectivity ratio of 6- to 8-fold. Its antagonist activity at presynaptic D3 autoreceptors is proposed to underlie its therapeutic effects by increasing dopamine release. Further research is warranted to fully characterize its binding profile across all dopamine receptor subtypes and to elucidate the clinical implications of its interactions with serotonin and sigma receptors.
References
Preclinical Pharmacology and Toxicology of Mesdopetam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesdopetam (IRL790) is a novel investigational drug under development for the treatment of Parkinson's disease (PD), specifically targeting levodopa-induced dyskinesias (LIDs) and psychosis.[1][2] It is a small molecule that acts as a dopamine D3 receptor antagonist.[2] This technical guide provides a comprehensive overview of the publicly available preclinical pharmacology and toxicology data for this compound. The information is intended to inform researchers, scientists, and drug development professionals about the preclinical profile of this compound.
Pharmacology
Mechanism of Action
This compound is a dopamine D2 and D3 receptor antagonist with a notable preference for the D3 receptor.[3] The rationale behind its development was to create a dopamine receptor antagonist with agonist-like physicochemical properties, hypothesizing this would lead to a unique in vivo profile with fewer motor side effects compared to conventional antagonists. The primary mechanism of action is the blockade of dopamine D3 receptors, which are implicated in the pathophysiology of both LIDs and psychosis.[3]
Receptor Binding Profile
In vitro radioligand binding assays have been conducted to determine the affinity of this compound for various neurotransmitter receptors. The available data are summarized in the table below.
| Receptor/Target | Ligand | Source | Ki (nM) |
| Dopamine D3 | [3H]Spiperone | Human, recombinant | 90 |
| Dopamine D2 | [3H]Spiperone | Human, recombinant | 540-750 |
| Sigma σ1 | - | - | 870 |
| Serotonin 5-HT1A | - | - | Affinity noted |
| Serotonin 5-HT2A | - | - | Affinity noted |
| Table 1: In Vitro Receptor Binding Affinities of this compound. |
In Vivo Pharmacology
The in vivo effects of this compound have been evaluated in rodent models of Parkinson's disease and related motor and psychiatric symptoms.
In a unilateral 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease in rats, a model that mimics the motor symptoms and treatment-related complications seen in humans, this compound has demonstrated the ability to reduce LIDs.
| Animal Model | Treatment | Doses | Key Findings |
| 6-OHDA-lesioned rats | This compound | 3 and 10 mg/kg, s.c. | Reduction in abnormal involuntary movements (AIMs). |
| 6-OHDA-lesioned rats | This compound | Not specified | Suppression of L-DOPA sensitization, suggesting potential for preventing the development of LIDs. |
| Table 2: Effects of this compound in a Preclinical Model of Levodopa-Induced Dyskinesia. |
The potential of this compound to treat psychosis has been investigated in a rodent model of Parkinson's disease psychosis.
| Animal Model | Treatment | Doses | Key Findings |
| Rat model of PD psychosis | This compound | 3 and 10 mg/kg, s.c. | Normalized psychosis-related brain wave activity, similar to atypical antipsychotics. |
| Table 3: Effects of this compound in a Preclinical Model of Psychosis. |
This compound's effects on locomotor activity have been assessed to understand its potential for motor side effects.
| Animal Model | Condition | Treatment | Doses | Key Findings |
| Rats | Spontaneous | This compound | Not specified | No effect on spontaneous locomotor activity. |
| Rats | Dextroamphetamine-induced hyperactivity | This compound | Not specified | Reduced hyperlocomotor activity. |
| Rats | Dizocilpine-induced hyperactivity | This compound | Not specified | Reduced hyperlocomotor activity. |
| Table 4: Effects of this compound on Locomotor Activity in Rats. |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease
This model is a cornerstone for preclinical research in Parkinson's disease.
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway, mimicking the dopamine depletion seen in Parkinson's disease.
Procedure:
-
Animal Preparation: Adult male rats are anesthetized.
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Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small hole is drilled in the skull to allow access to the medial forebrain bundle (MFB).
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6-OHDA Injection: A solution of 6-OHDA is slowly infused into the MFB of one hemisphere. 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons.
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Post-operative Care: Animals are monitored for recovery and receive appropriate care.
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Behavioral Testing: After a recovery period, animals are tested for motor deficits, often by assessing rotational behavior in response to a dopamine agonist like apomorphine. Animals with successful lesions will exhibit contralateral rotations.
To induce LIDs, the 6-OHDA-lesioned animals are chronically treated with levodopa. The severity of dyskinesia is then scored using an Abnormal Involuntary Movement Scale (AIMS).
Signaling Pathways and Experimental Workflows
Dopamine D3 Receptor Signaling Pathway
This compound's primary target is the dopamine D3 receptor, a G protein-coupled receptor (GPCR). The diagram below illustrates the general signaling pathway associated with D3 receptor activation and its inhibition by this compound.
Dopamine D3 Receptor Signaling Pathway
Preclinical Evaluation Workflow for Anti-Dyskinetic Drugs
The following diagram outlines a typical workflow for the preclinical evaluation of a compound like this compound for its anti-dyskinetic potential.
References
Mesdopetam's Role in Modulating Dopamine Signaling Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical overview of mesdopetam (IRL790), a novel dopamine D3 receptor antagonist. It details the compound's molecular pharmacology, mechanism of action, and the experimental methodologies used to characterize its effects on dopamine signaling.
Introduction
This compound (IRL790) is a selective dopamine D3 receptor antagonist developed for the treatment of motor and psychiatric complications associated with Parkinson's disease (PD), particularly levodopa-induced dyskinesia (LIDs) and psychosis.[1][2][3] Unlike conventional dopamine antagonists, this compound was designed based on agonist-like structural motifs, resulting in unique psychomotor stabilizing properties.[4] It modulates aberrant dopamine signaling that contributes to movement disorders, without significantly impacting normal motor function.[5] The World Health Organization (WHO) has recognized its unique mechanism by assigning it the new International Nonproprietary Name (INN) "this compound".
Molecular Pharmacology and Binding Profile
This compound exhibits a distinct binding profile, with a notable preference for the dopamine D3 receptor over the D2 receptor. This selectivity is crucial to its therapeutic action, as D3 receptors are implicated in the pathophysiology of LIDs.
Quantitative Binding Affinity Data
The binding affinities of this compound for various receptors have been determined through in vitro radioligand binding assays. The data highlights its 6- to 8-fold selectivity for the D3 receptor over the D2 receptor.
| Receptor Target | Ligand/Assay | Binding Affinity (Ki) | Reference |
| Human Dopamine D3 | Recombinant | 90 nM | |
| Human Dopamine D2 | Recombinant | 540 - 750 nM | |
| Human Sigma σ1 | Not Specified | 870 nM | |
| Human Serotonin 5-HT1A | Not Specified | Some Affinity | |
| Human Serotonin 5-HT2A | Not Specified | Some Affinity |
Experimental Protocol: Radioligand Competition Binding Assay
This protocol outlines the general methodology used to determine the binding affinity (Ki) of a test compound like this compound.
-
Objective: To determine the concentration of a test compound that inhibits 50% of a specific radioligand binding to a target receptor (IC50), which is then used to calculate the binding affinity constant (Ki).
-
Materials & Reagents:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D3 or D2).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope, such as [³H]-Spiperone.
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Test Compound: this compound, prepared in serial dilutions.
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Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol or Butaclamol) to determine non-specific binding.
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Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
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Filtration System: A cell harvester to separate bound from free radioligand.
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Scintillation Counter: To measure radioactivity.
-
-
Procedure:
-
Assay Setup: The assay is performed in a 96-well plate.
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Incubation: Three types of wells are prepared:
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Total Binding: Contains cell membranes, radioligand, and assay buffer.
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Non-specific Binding (NSB): Contains cell membranes, radioligand, and a high concentration of the non-specific agent.
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Competition Binding: Contains cell membranes, radioligand, and varying concentrations of the test compound (this compound).
-
-
The plate is incubated (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer.
-
Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding Calculation: Specific Binding = Total Binding - Non-specific Binding.
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IC50 Determination: The percentage of specific binding is plotted against the log concentration of the test compound. A sigmoidal curve is fitted to the data using non-linear regression to determine the IC50 value.
-
Ki Calculation: The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization: Radioligand Binding Assay Workflow
Mechanism of Action in Dopamine Signaling
Dopamine D2-like receptors (D2, D3, D4) are G protein-coupled receptors that inhibit adenylyl cyclase. D3 receptors are expressed both pre-synaptically as autoreceptors on dopamine neurons and post-synaptically in brain regions like the nucleus accumbens and striatum. In conditions like PD with chronic levodopa treatment, D3 receptor expression is often upregulated, contributing to aberrant signaling and LIDs.
This compound's primary mechanism involves the antagonism of D3 autoreceptors. By blocking these inhibitory presynaptic receptors, this compound disinhibits dopamine release, leading to a stabilization of dopamine neurotransmission in key brain circuits. This action is thought to normalize the pathological signaling that underlies dyskinesia and psychosis without compromising the anti-parkinsonian effects of levodopa.
Visualization: this compound's Action at the Dopaminergic Synapse```dot
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
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Objective: To measure the effect of this compound on dopamine release in brain regions such as the striatum or prefrontal cortex.
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Experimental Protocol:
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Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of a rat or mouse.
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Perfusion: The probe, which has a semipermeable membrane at its tip, is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., <3 µl/min).
-
Sampling: Neurotransmitters (like dopamine) in the extracellular space diffuse across the membrane and into the aCSF. This fluid (the dialysate) is collected in small fractions at regular intervals.
-
Drug Administration: After a stable baseline of dopamine is established, this compound is administered (systemically or locally through the probe).
-
Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Expected Outcome: Based on its D3 autoreceptor antagonist mechanism, this compound is expected to increase extracellular dopamine levels in terminal regions of dopamine pathways.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the electrical activity of individual neurons, providing insights into how a drug affects neuronal firing and synaptic properties.
-
Objective: To determine how this compound modulates the intrinsic firing properties of dopamine neurons in the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA).
-
Experimental Protocol:
-
Slice Preparation: The brain is rapidly extracted and placed in ice-cold, oxygenated cutting solution. Thin (e.g., 250-300 µm) brain slices containing the SNc or VTA are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with warm, oxygenated aCSF.
-
Cell Identification: Dopamine neurons are visually identified using infrared differential interference contrast (IR-DIC) microscopy. They are typically larger and have a characteristic shape.
-
Patching: A glass micropipette with a very fine tip, filled with an internal solution mimicking the cell's cytoplasm, is carefully guided to the surface of a neuron. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette and the cell membrane. A further pulse of suction ruptures the membrane patch, allowing electrical access to the cell's interior ("whole-cell" configuration).
-
Data Acquisition: The neuron's membrane potential and currents are recorded. In current-clamp mode, the firing rate and pattern can be measured. In voltage-clamp mode, specific synaptic currents can be isolated.
-
Drug Application: After recording a stable baseline, this compound is added to the perfusion bath to observe its effects on neuronal activity.
-
-
Expected Outcome: By blocking D2/D3 autoreceptors on the soma and dendrites of dopamine neurons, this compound would be expected to increase their firing rate.
Clinical Development and Human Pharmacology
This compound has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with Parkinson's disease.
Summary of Clinical Trial Findings
Phase I and II studies have demonstrated that this compound is generally safe and well-tolerated. Efficacy data from Phase II trials suggest a dose-dependent antidyskinetic effect.
| Trial Phase | Population | Key Objectives | Selected Outcomes | Reference |
| Phase I | Healthy Male Volunteers | Safety, Tolerability, Pharmacokinetics (PK) | Well-tolerated up to 120 mg single dose and 80 mg multiple doses. Rapid absorption, dose-linear PK, half-life ~7 hours, supporting twice-daily dosing. | |
| Phase IIa | PD Patients with LIDs | Proof-of-Concept, Efficacy | Dose-dependent increase in "Good ON-time" (time without troublesome dyskinesia). The 7.5 mg twice-daily dose showed a significant increase of 5.6 hours vs 1 hour for placebo. | |
| Phase IIb | PD Patients with LIDs | Dose-Finding, Efficacy, Safety | Primary endpoint (change in "Good ON-time") was not met. However, statistically significant and clinically meaningful improvements were seen in the secondary endpoint UDysRS (Unified Dyskinesia Rating Scale) at 2.5 mg and 7.5 mg doses. The 7.5 mg dose was identified for Phase III. |
Experimental Protocol: Phase I First-in-Human (FIH) Study
This protocol describes a typical randomized, double-blind, placebo-controlled study to assess a new drug in healthy volunteers.
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses (SAD) and multiple ascending doses (MAD) of this compound.
-
Design:
-
Part 1: SAD: Healthy subjects are randomized into cohorts. Within each cohort, subjects receive a single oral dose of either this compound or a placebo. Doses are escalated in subsequent cohorts after a safety review of the previous dose level.
-
Part 2: MAD: Subjects receive multiple doses of this compound or placebo over a set period (e.g., twice daily for 7 days) to assess steady-state pharmacokinetics and tolerability upon repeated dosing.
-
-
Assessments:
-
Safety & Tolerability: Monitored through adverse event (AE) reporting, physical examinations, vital signs, ECGs, and clinical laboratory tests.
-
Pharmacokinetics (PK): Serial blood samples are collected at predetermined time points after dosing to measure plasma concentrations of this compound. Key PK parameters calculated include Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).
-
Pharmacodynamics (PD): Biomarkers of target engagement are measured. For a dopamine antagonist, plasma prolactin levels are a useful biomarker, as dopamine tonically inhibits prolactin release. An increase in prolactin indicates D2/D3 receptor blockade in the pituitary.
-
Visualization: Clinical Trial Logical Flow
Conclusion
This compound represents a targeted approach to modulating dopamine signaling for the treatment of Parkinson's disease complications. Its selective antagonism of the dopamine D3 receptor provides a mechanism to stabilize dopamine neurotransmission, particularly in the context of aberrant signaling induced by chronic levodopa therapy. Preclinical data robustly supports its antidyskinetic effects, and while clinical trials have yielded mixed results on primary endpoints, they have consistently shown a favorable safety profile and signals of efficacy on key secondary measures of dyskinesia. The data gathered from extensive preclinical and clinical research positions this compound as a promising candidate for addressing the significant unmet needs of patients with advanced Parkinson's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (IRL790) - IRLAB [irlab.se]
- 3. IRLAB’s drug candidate this compound's mechanism of action receives confirmation by independent scientists - IRLAB [irlab.se]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. IRLAB Therapeutics — Focused on novel Parkinson’s disease treatments - Edison Group [edisongroup.com]
Investigating the Pharmacokinetics and Pharmacodynamics of Mesdopetam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesdopetam (IRL790) is a novel dopamine D3 receptor antagonist in development for the treatment of levodopa-induced dyskinesia (LID) in patients with Parkinson's disease (PD).[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, drawing from preclinical and clinical trial data. The document details the drug's mechanism of action, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its clinical efficacy and safety in the target patient population. Methodologies of key clinical trials are described, and quantitative data are presented in structured tables for clarity. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's pharmacological profile.
Introduction
Levodopa remains the gold-standard treatment for the motor symptoms of Parkinson's disease. However, long-term therapy is often complicated by the emergence of debilitating levodopa-induced dyskinesia (LID), characterized by involuntary, erratic movements. This compound is a first-in-class compound being developed to address this significant unmet medical need.[1][3] It is a dopamine D3 receptor antagonist that has shown potential to reduce dyskinesia without compromising the anti-parkinsonian effects of levodopa.[4]
Mechanism of Action
This compound exerts its therapeutic effect primarily through the antagonism of the dopamine D3 receptor. In Parkinson's disease, particularly in the context of long-term levodopa treatment, there is an upregulation of D3 receptors in the brain's motor circuits. By blocking these receptors, this compound is thought to modulate the downstream signaling pathways that contribute to the development and manifestation of dyskinesia. Preclinical studies have indicated that this antagonism can reduce abnormal involuntary movements. The drug has a 6- to 8-fold preference for the D3 receptor over the D2 receptor.
Signaling Pathway of this compound's Action
Pharmacokinetics
A first-in-human Phase 1 study in healthy male volunteers established the pharmacokinetic profile of this compound. The study revealed rapid absorption and dose-linear pharmacokinetics following both single and multiple oral doses.
Absorption and Distribution
Following oral administration, this compound is rapidly absorbed, with maximum plasma concentrations (Tmax) generally reached within 2 hours. The pharmacokinetic profile supports a twice-daily dosing regimen.
Metabolism and Excretion
This compound has a plasma half-life of approximately 7 hours. No significant accumulation of the drug was observed after multiple doses.
Table 1: Pharmacokinetic Parameters of this compound (Single Ascending Dose in Healthy Volunteers)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t½ (h) |
| 5 mg | 23.4 | 2.0 | 178 | 7.1 |
| 15 mg | 75.1 | 2.0 | 589 | 6.9 |
| 40 mg | 189 | 2.0 | 1560 | 6.4 |
| 80 mg | 412 | 2.0 | 3340 | 6.8 |
| 120 mg | 589 | 2.5 | 5010 | 7.0 |
Data adapted from the Phase 1 first-in-human study.
Table 2: Pharmacokinetic Parameters of this compound (Multiple Ascending Dose in Healthy Volunteers)
| Dose (once daily for 10 days) | Cmax,ss (ng/mL) | Tmax,ss (h) | AUCτ,ss (ng*h/mL) |
| 40 mg | 198 | 2.0 | 1620 |
| 80 mg | 423 | 2.0 | 3450 |
Data adapted from the Phase 1 first-in-human study. Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach Cmax at steady state; AUCτ,ss: Area under the plasma concentration-time curve over a dosing interval at steady state.
Pharmacodynamics and Clinical Efficacy
The clinical development program for this compound has included Phase 2a and Phase 2b studies to evaluate its efficacy and safety in patients with Parkinson's disease experiencing levodopa-induced dyskinesia.
Phase 2a Study (NCT03368170)
This study provided initial proof-of-concept for the anti-dyskinetic effects of this compound. A meta-analysis of the Phase 2a and 2b trials showed significant and clinically relevant improvements in LID as assessed by the Unified Dyskinesia Rating Scale (UDysRS) and 'good ON' time (ON time without troublesome dyskinesia).
Phase 2b Study (NCT04435431)
This randomized, double-blind, placebo-controlled study further investigated the efficacy and safety of three different doses of this compound (2.5 mg, 5 mg, and 7.5 mg twice daily) over a 12-week period in 156 patients with Parkinson's disease and at least two hours of troublesome dyskinesia per day. While the study did not meet its primary endpoint of a statistically significant increase in 'good ON' time for the overall study population, the highest dose (7.5 mg) showed a clinically meaningful increase. Importantly, the study demonstrated a significant reduction in dyskinesia as measured by the Unified Dyskinesia Rating Scale (UDysRS).
Table 3: Key Efficacy Results from the Phase 2b Study (12 weeks)
| Treatment Group | Change from Baseline in 'Good ON' time (hours) | Change from Baseline in UDysRS Total Score |
| Placebo | +0.5 | -3.8 |
| This compound 2.5 mg b.i.d. | +0.9 | -7.9 |
| This compound 5 mg b.i.d. | +0.7 | -7.2 |
| This compound 7.5 mg b.i.d. | +1.1 | -10.0 |
Data adapted from published results of the Phase 2b clinical trial. 'Good ON' time refers to the daily time patients experienced good motor control without troublesome dyskinesia. A negative change in UDysRS score indicates improvement.
Experimental Protocols
Phase 1 First-in-Human Study
This was a randomized, double-blind, placebo-controlled, single-ascending-dose and multiple-ascending-dose study in healthy male volunteers. Blood samples for pharmacokinetic analysis were collected at predefined time points after drug administration. Safety and tolerability were assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Experimental Workflow for Phase 1 Study
Phase 2b Clinical Trial (NCT04435431)
This was a multicenter, randomized, double-blind, placebo-controlled trial in patients with Parkinson's disease experiencing at least two hours of troublesome levodopa-induced dyskinesia daily.
-
Patient Population: Patients with a diagnosis of Parkinson's disease, on a stable regimen of levodopa-based medication, and experiencing troublesome dyskinesia.
-
Intervention: Patients were randomized to receive this compound (2.5 mg, 5 mg, or 7.5 mg) or placebo, administered orally twice daily for 12 weeks.
-
Primary Endpoint: Change from baseline in daily "good ON" time, measured using patient-completed diaries.
-
Secondary Endpoints: Included the change from baseline in the Unified Dyskinesia Rating Scale (UDysRS) score, OFF-time, and other measures of motor function and disability.
Methodology for Patient Diary and UDysRS Assessment
Patient diaries are a standard tool in Parkinson's disease trials to assess motor fluctuations. Patients are trained to record their motor state at regular intervals (e.g., every 30 minutes) throughout the day, categorizing their status as "OFF" (poor motor control), "ON" (good motor control), or "ON with troublesome dyskinesia".
The Unified Dyskinesia Rating Scale (UDysRS) is a comprehensive tool used to assess the severity and impact of dyskinesia. It includes both patient-reported and clinician-observed components to evaluate the historical and objective aspects of dyskinesia.
Logical Relationship in Phase 2b Trial Design
Safety and Tolerability
Across the clinical trial program, this compound has been generally well-tolerated. In the Phase 1 study, adverse events were mainly related to the nervous system and were dose-dependent. No serious adverse events led to withdrawal from the study. In the Phase 2b study, the adverse event profile of this compound was similar to that of placebo.
Conclusion
This compound, a novel dopamine D3 receptor antagonist, has demonstrated a favorable pharmacokinetic profile with rapid absorption and a half-life supporting twice-daily dosing. Pharmacodynamic studies, particularly the Phase 2b trial, have provided evidence for its anti-dyskinetic effects in patients with Parkinson's disease. While the primary endpoint for 'good ON' time was not met in the overall Phase 2b study population, the significant improvements observed in the UDysRS at the highest dose suggest a clinically meaningful benefit. Further investigation in Phase 3 trials is warranted to confirm the efficacy and safety of this compound as a potential new treatment for levodopa-induced dyskinesia.
References
- 1. The Parkinson’s Disease e-Diary: Developing a Clinical and Research Tool for the Digital Age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. irlab.se [irlab.se]
- 4. Patient Diaries As a Clinical Endpoint in Parkinson's Disease Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Mesdopetam: A Technical Whitepaper on Therapeutic Applications Beyond Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mesdopetam (IRL790) is a novel dopamine D3 receptor antagonist currently in late-stage clinical development for Parkinson's disease (PD). While its primary focus has been on treating levodopa-induced dyskinesia (LID) and psychosis in PD patients, its unique mechanism of action holds significant promise for a broader range of neuropsychiatric disorders. This technical guide explores the scientific rationale, preclinical evidence, and potential clinical applications of this compound beyond its initial focus on Parkinson's disease, with a particular emphasis on its potential in treating tardive dyskinesia (TD) and other conditions characterized by dopamine dysregulation.
Core Mechanism of Action: Targeting the Dopamine D3 Receptor
This compound is a selective antagonist of the dopamine D3 receptor, with a lower affinity for the D2 receptor.[1][2] The dopamine D3 receptor is predominantly expressed in the limbic regions of the brain, areas associated with reward, emotion, and cognition.[3] In several neuropsychiatric conditions, the D3 receptor is upregulated and implicated in the pathophysiology of symptoms. By antagonizing the D3 receptor, this compound can modulate dopamine signaling in these key brain regions.
Signaling Pathways
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) activity.
Potential Therapeutic Application: Tardive Dyskinesia
Tardive dyskinesia (TD) is a serious, often irreversible, movement disorder caused by long-term use of antipsychotic medications that block dopamine D2 receptors. The pathophysiology of TD is complex but is thought to involve neuroadaptive changes in the basal ganglia, including supersensitivity of dopamine receptors.
Rationale for this compound in Tardive Dyskinesia
The rationale for using this compound in TD is based on the role of the D3 receptor in dopamine sensitization and the potential for D3 antagonism to stabilize dopamine signaling without the motor side effects associated with strong D2 blockade. While direct clinical trial data for this compound in TD is not yet publicly available, its potential is a significant area of interest for its developers.[4][5]
Preclinical Evidence
While specific preclinical studies of this compound in animal models of TD have not been detailed in currently available public information, the extensive preclinical work in levodopa-induced dyskinesia provides a strong surrogate. These studies demonstrate this compound's ability to reduce abnormal involuntary movements (AIMs) in rodent models of dopamine hypersensitivity.
Potential Therapeutic Application: Psychosis
Beyond Parkinson's disease psychosis, this compound's mechanism of action suggests potential utility in other psychotic disorders, such as schizophrenia. The hyperdopaminergic state in the limbic system is a key feature of psychosis, and the selective D3 receptor antagonism offered by this compound could provide a targeted approach to ameliorate psychotic symptoms with a potentially favorable side-effect profile compared to broader-spectrum antipsychotics.
Preclinical Evidence in a Rodent Model of Psychosis
Preclinical studies have investigated the effects of this compound in a rodent model of Parkinson's disease psychosis. These studies provide valuable insights into its potential antipsychotic properties that may be translatable to other psychotic conditions.
Experimental Protocol: Rodent Model of Parkinson's Disease Psychosis
-
Animal Model: Rats with 6-hydroxydopamine (6-OHDA) lesions to induce a Parkinsonian state, followed by levodopa priming.
-
Induction of Psychosis-like Behavior: Acute administration of the NMDA antagonist MK-801 to induce psychosis-like behaviors.
-
Treatment Groups:
-
Vehicle control
-
This compound
-
Clozapine (atypical antipsychotic)
-
Pimavanserin (selective serotonin 5-HT2A inverse agonist)
-
-
Assessments:
-
Characterization of neurophysiological brain states through local field potential recordings in various cortical and subcortical regions.
-
Evaluation of aberrant high-frequency oscillations and abnormal synchronization between brain regions, which are considered neurophysiological markers of the psychosis-like state.
-
-
Key Findings: this compound was found to reverse key features of the psychosis-like state, including the reduction of aberrant high-frequency oscillations in prefrontal structures and a decrease in abnormal synchronization between different brain regions. These effects were comparable to those of the established antipsychotics clozapine and pimavanserin.
Other Potential Neurological and Psychiatric Applications
The role of the dopamine D3 receptor in various neuropsychiatric disorders suggests that this compound's therapeutic potential may extend to other conditions, including:
-
Bipolar Disorder: Dysregulation of dopamine signaling is implicated in the manic and depressive phases of bipolar disorder.
-
Schizophrenia: The D3 receptor is a target of interest for treating the negative and cognitive symptoms of schizophrenia.
-
Substance Use Disorders: The D3 receptor is involved in the reward pathways that are central to addiction.
While preclinical or clinical data for this compound in these specific indications are not yet available, the strong scientific rationale warrants further investigation.
Quantitative Data from Levodopa-Induced Dyskinesia Clinical Trials
Although the primary focus of this whitepaper is on applications beyond Parkinson's disease, the quantitative data from the levodopa-induced dyskinesia (LID) trials provide the most robust clinical evidence for this compound's ability to modulate dopamine-related motor complications. These data are crucial for understanding its potential in other dyskinetic disorders like tardive dyskinesia.
Phase IIb Clinical Trial in Parkinson's Disease with LID (NCT04435431)
This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of three different doses of this compound in patients with Parkinson's disease experiencing troublesome dyskinesia.
Table 1: Study Design and Patient Demographics (NCT04435431)
| Parameter | Details |
| Number of Patients | 156 randomized (125 completed) |
| Treatment Arms | This compound 2.5 mg twice dailythis compound 5 mg twice dailythis compound 7.5 mg twice dailyPlacebo |
| Treatment Duration | 12 weeks |
| Primary Endpoint | Change in daily "ON-time" without troublesome dyskinesia ("good ON-time") |
| Secondary Endpoint | Change in Unified Dyskinesia Rating Scale (UDysRS) score |
Table 2: Efficacy Results - Unified Dyskinesia Rating Scale (UDysRS) (NCT04435431)
| Treatment Group | Change from Baseline in UDysRS (Parts 1, 3, & 4) at Week 12 | p-value vs. Placebo |
| This compound 7.5 mg twice daily | Statistically significant improvement | 0.026 |
Note: While the primary endpoint of "good ON-time" was not met, the significant improvement in the secondary endpoint of UDysRS, a comprehensive measure of dyskinesia, is a key finding.
Conclusion and Future Directions
This compound's selective dopamine D3 receptor antagonism presents a promising therapeutic strategy for a range of neuropsychiatric disorders beyond Parkinson's disease. The strong preclinical evidence for its antipsychotic effects and the robust clinical data demonstrating its anti-dyskinetic properties in a related condition provide a solid foundation for its investigation in tardive dyskinesia and other psychoses. Future clinical trials specifically designed to evaluate the efficacy and safety of this compound in these patient populations are eagerly anticipated and will be crucial in defining its broader therapeutic role. The potential to offer a targeted treatment with a favorable side-effect profile makes this compound a significant compound of interest for the neuroscience research and drug development community.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound for the Treatment of Levodopa Induced Dyskinesia in Parkinson's Disease: A Randomized Phase 2b Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurophysiological Treatment Effects of this compound, Pimavanserin and Amantadine in a Rodent Model of Levodopa‐Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRLAB publishes Phase IIb data on this compound in Movement Disorders Clinical Practice - IRLAB [irlab.se]
- 5. IRLAB publishes preclinical data on this compound in the esteemed European Journal of Neuroscience - IRLAB [irlab.se]
Mesdopetam's Potential Impact on Neuroinflammation in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing mesdopetam's effects on neuroinflammation in Parkinson's disease (PD) models is limited in publicly available literature. This guide synthesizes information on its known mechanisms of action and data from related compounds to provide a scientifically grounded overview of its potential role in modulating neuroinflammatory processes.
Introduction
This compound (IRL790) is a novel dopamine D3 receptor antagonist under investigation primarily for the treatment of levodopa-induced dyskinesia (LID) in Parkinson's disease.[1][2] Beyond its effects on motor complications, the pharmacological profile of this compound, which includes affinity for the sigma-1 receptor, suggests a potential role in modulating the neuroinflammatory cascades implicated in the pathogenesis of Parkinson's disease.[3] Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of inflammatory mediators, is a key contributor to the progressive neurodegeneration observed in PD.[4][5] This technical guide explores the hypothesized effects of this compound on neuroinflammation in PD models, based on its interaction with the dopamine D3 and sigma-1 receptors.
Core Mechanisms of Action and Potential Anti-inflammatory Effects
This compound's primary mechanism of action is as an antagonist of the dopamine D3 receptor. Additionally, it exhibits affinity for the sigma-1 receptor. Both of these receptors have been implicated in the regulation of neuroinflammatory processes.
Dopamine D3 Receptor Antagonism and Neuroinflammation
Studies have indicated that the dopamine D3 receptor is involved in modulating immune responses within the central nervous system. Research using D3 receptor-deficient mice and selective D3 receptor antagonists has shown that blocking this receptor can attenuate neuroinflammation and subsequent neurodegeneration in animal models of Parkinson's disease. The proposed mechanism involves altering the pro-inflammatory phenotype of glial cells. Antagonism of the D3 receptor may lead to a reduction in microglial activation and the production of pro-inflammatory cytokines.
Sigma-1 Receptor agonism and Neuroinflammation
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in cellular stress responses. Activation of the sigma-1 receptor has been shown to exert neuroprotective effects by modulating neuroinflammation. This includes promoting a shift in microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory and neuroprotective M2 phenotype.
Quantitative Data
Direct quantitative data on this compound's effect on specific neuroinflammatory markers in Parkinson's models are not yet available in the literature. The following table summarizes this compound's known binding affinities and the effects of a different dopamine D3 receptor antagonist, PG01037, on neuroinflammation to provide a potential framework for this compound's action.
| Compound | Target | Binding Affinity (Ki) | Reported Effect on Neuroinflammation in PD Models | Model System | Citation |
| This compound | Dopamine D3 Receptor | 90 nM | Not yet reported | - | |
| This compound | Dopamine D2 Receptor | 540–750 nM | Not yet reported | - | |
| This compound | Sigma-1 Receptor | 870 nM | Not yet reported | - | |
| PG01037 | Dopamine D3 Receptor | 0.70 nM | Attenuated loss of dopaminergic neurons, modified pro-inflammatory glial phenotype | MPTPp mouse model |
Experimental Protocols
To investigate the potential effects of this compound on neuroinflammation in a Parkinson's disease model, the following experimental protocols are commonly employed.
6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease
This model is widely used to study the pathophysiology of PD and to evaluate potential therapeutic interventions.
Objective: To induce a unilateral lesion of the nigrostriatal dopamine pathway, mimicking the dopamine depletion seen in Parkinson's disease.
Materials:
-
7-8 week-old male C57BL/6 mice
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Desipramine (2.5 mg/mL)
-
Pargyline (0.5 mg/mL)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe
Procedure:
-
Pre-operative Care (1-3 days prior to surgery):
-
House mice in groups with cage enrichment.
-
Provide supplementary food to prevent post-surgery neophobia.
-
-
Drug Preparation:
-
Prepare a solution of desipramine (25 mg) and pargyline (5 mg) in 10 mL of sterile saline. Sonicate with gentle heat until fully dissolved.
-
Prepare a fresh solution of 6-OHDA (e.g., 4 µg/µL free base) in sterile saline containing 0.02 mg/mL ascorbic acid to prevent oxidation.
-
-
Surgical Procedure:
-
Anesthetize the mouse and place it in the stereotaxic apparatus.
-
Administer desipramine (to protect noradrenergic neurons) and pargyline (a monoamine oxidase inhibitor) intraperitoneally 30 minutes before 6-OHDA injection.
-
Inject a low or high dose of 6-OHDA into the medial forebrain bundle to create a partial or complete lesion, respectively. Alternatively, inject into the dorsal striatum for a partial lesion model.
-
Injection coordinates (from bregma): Anteroposterior (AP) +0.6 mm; Mediolateral (ML) ±2.2 mm; Dorsoventral (DV) -3.2 mm for striatal injection.
-
Inject 1 µL of the 6-OHDA solution at a slow, controlled rate.
-
Leave the needle in place for several minutes before slowly retracting it.
-
-
Post-operative Care:
-
Administer subcutaneous sterile glucose solution to prevent dehydration.
-
Monitor the animals closely for recovery.
-
Immunohistochemical Analysis of Microglial Activation
Objective: To quantify the extent of microglial activation in brain tissue from the 6-OHDA model.
Materials:
-
Brain sections from 6-OHDA and control mice
-
Primary antibodies: anti-Iba1, anti-CD68
-
Fluorescently labeled secondary antibodies
-
Microscope with imaging software
Procedure:
-
Tissue Preparation: Perfuse animals and prepare cryostat or vibratome sections of the striatum and substantia nigra.
-
Immunohistochemistry:
-
Incubate sections with primary antibodies against Iba1 (a pan-microglia marker) and CD68 (a marker of phagocytic microglia).
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
-
Imaging and Quantification:
-
Capture images using a fluorescence microscope.
-
Quantify microglial activation by measuring:
-
The number of Iba1-positive cells.
-
The intensity of Iba1 and CD68 staining.
-
Changes in microglial morphology (e.g., from a ramified to an amoeboid shape).
-
-
Quantification of Cytokines and Chemokines in Brain Tissue
Objective: To measure the levels of pro- and anti-inflammatory cytokines and chemokines in brain tissue.
Materials:
-
Brain tissue from 6-OHDA and control mice
-
Tissue Lysis Buffer
-
Bead-based multiplex immunoassay kit (e.g., Bio-Plex Pro Mouse Chemokine Panel)
-
Multiplex assay reader (e.g., Bio-Plex 200)
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue (e.g., striatum, substantia nigra) in Tissue Lysis Buffer.
-
Centrifuge the homogenate to pellet debris and collect the supernatant.
-
-
Multiplex Immunoassay:
-
Perform the assay according to the manufacturer's instructions, using 50 µL of the tissue supernatant.
-
-
Data Analysis:
-
Analyze the samples on a multiplex reader to simultaneously quantify multiple cytokines and chemokines.
-
Compare the levels of inflammatory mediators between this compound-treated and vehicle-treated 6-OHDA mice.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized signaling pathways through which this compound may exert anti-inflammatory effects and a general experimental workflow to test this hypothesis.
Conclusion and Future Directions
While this compound is primarily being developed for its effects on motor complications in Parkinson's disease, its pharmacological profile presents a compelling rationale for investigating its potential to modulate neuroinflammation. The antagonism of the dopamine D3 receptor and agonism of the sigma-1 receptor are both mechanisms with established roles in attenuating inflammatory processes within the brain.
Future preclinical studies are warranted to directly assess the impact of this compound on microglial activation, cytokine production, and neuronal survival in established animal models of Parkinson's disease. Such research would not only provide a more comprehensive understanding of this compound's mechanism of action but could also broaden its therapeutic potential to include disease-modifying effects in neurodegenerative conditions characterized by a significant inflammatory component. The experimental protocols and hypothesized pathways outlined in this guide provide a framework for these future investigations.
References
Methodological & Application
In Vitro Assays to Measure Mesdopetam's Antagonism of the Dopamine D3 Receptor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesdopetam (also known as IRL790) is a novel dopamine D3 receptor antagonist under investigation for the treatment of Parkinson's disease and other neurological disorders.[1][2] Characterizing the in vitro pharmacological profile of this compound is crucial for understanding its mechanism of action and for the development of new therapeutics targeting the dopaminergic system. These application notes provide detailed protocols for two key in vitro assays used to quantify the antagonistic properties of this compound at the human dopamine D3 receptor: a radioligand binding assay to determine its binding affinity (Ki) and a [³⁵S]GTPγS functional assay to measure its potency (IC₅₀) in inhibiting G-protein activation.
Data Presentation
The following table summarizes the quantitative data for this compound's interaction with the human dopamine D3 receptor.
| Parameter | Value | Assay Type | Receptor Source |
| Kᵢ | 90 nM | Radioligand Binding Assay | Human recombinant D3 receptor |
| IC₅₀ | 9.8 µM | Functional Assay | Human recombinant D3 receptor |
Table 1: In Vitro pharmacological data for this compound at the human dopamine D3 receptor.[3]
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[4][5] Upon activation by an agonist, the D3 receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein. This leads to the dissociation of the Gα(i/o) subunit from the Gβγ dimer. The activated Gα(i/o) subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can further modulate the activity of downstream effectors, including ion channels and protein kinases, to regulate neuronal function.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the dopamine D3 receptor.
Experimental Workflow:
References
- 1. A first-in-human oral dose study of this compound (IRL790) to assess its safety, tolerability, and pharmacokinetics in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (IRL790) - IRLAB [irlab.se]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Efficacy of Mesdopetam in Dyskinesia: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing rodent models for evaluating the efficacy of Mesdopetam in treating Levodopa-induced dyskinesia (LID). The following sections detail the experimental protocols, data interpretation, and the underlying signaling pathways involved in this compound's mechanism of action.
Introduction
This compound (IRL790) is a novel dopamine D3 receptor antagonist under development for the treatment of Levodopa-induced dyskinesia (LID), a debilitating side effect experienced by many Parkinson's disease patients.[1][2] Preclinical studies in well-established animal models are crucial for elucidating the therapeutic potential and mechanism of action of this compound. This document outlines the key experimental procedures for inducing and assessing LID in a rat model and for evaluating the therapeutic effects of this compound.
Animal Model: The Unilateral 6-OHDA Lesioned Rat Model of Parkinson's Disease and LID
The unilateral 6-hydroxydopamine (6-OHDA) lesioned rat is a widely used and validated model for studying Parkinson's disease and subsequent L-DOPA-induced dyskinesia.[3][4] This model mimics the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.
Experimental Protocol: Induction of 6-OHDA Lesion
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats (200-250g) are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A small burr hole is drilled in the skull to allow for the injection of 6-OHDA.
-
6-OHDA Injection: A solution of 6-OHDA hydrochloride (typically 8-12 µg in 2-4 µL of saline with 0.02% ascorbic acid to prevent oxidation) is unilaterally injected into the medial forebrain bundle (MFB). The stereotaxic coordinates for the MFB injection are approximately: Antero-Posterior (AP): -2.5 mm from Bregma, Medio-Lateral (ML): -2.0 mm from Bregma, and Dorso-Ventral (DV): -8.5 mm from the dura.[3]
-
Post-operative Care: Animals receive post-operative analgesia and are closely monitored for recovery. The lesion develops over 2-3 weeks, leading to a significant depletion of dopamine in the ipsilateral striatum.
Experimental Protocol: Induction of Levodopa-Induced Dyskinesia (LID)
-
L-DOPA Priming: Approximately 2-3 weeks after 6-OHDA lesioning, rats are treated daily with L-DOPA (typically 6-10 mg/kg, i.p. or s.c.) in combination with a peripheral DOPA decarboxylase inhibitor such as benserazide (12.5 mg/kg) to prevent peripheral side effects.
-
Development of Dyskinesia: Chronic L-DOPA administration over a period of 2-3 weeks leads to the development of abnormal involuntary movements (AIMs), which are the rodent equivalent of dyskinesia in humans.
Assessment of this compound Efficacy
Behavioral Assessment: Abnormal Involuntary Movement Scale (AIMS)
The severity of LID is quantified using the Abnormal Involuntary Movement Scale (AIMS). This scale assesses the frequency and amplitude of axial, limb, and orolingual dyskinesias.
-
Habituation: On the day of testing, rats are placed in individual transparent observation cages for a 10-15 minute habituation period.
-
Drug Administration: Animals are administered their daily L-DOPA/benserazide treatment. Test compounds, such as this compound (e.g., 3 and 10 mg/kg, s.c.), are typically co-administered with L-DOPA.
-
Observation Period: Following drug administration, each rat is observed for AIMs for 1-2 minutes at regular intervals (e.g., every 20 minutes for a total of 180 minutes).
-
Scoring: AIMs are scored on a scale from 0 to 4 for each of the three subtypes (axial, limb, and orolingual), based on the proportion of the observation time the movements are present and their amplitude.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on L-DOPA-induced dyskinesia in the 6-OHDA rat model. The data represents the reduction in contralateral rotations and Abnormal Involuntary Movements (AIMs).
| Treatment Group | Dose (mg/kg) | Outcome Measure | Result |
| L-DOPA | 10 | Contralateral Turns | Baseline Dyskinesia |
| L-DOPA + this compound | 3 | Contralateral Turns | Attenuated increase in turns compared to L-DOPA alone |
| L-DOPA | 10 | AIMs Score | Baseline Dyskinesia |
| L-DOPA + this compound | 3 | AIMs Score | Reduction in AIMs score |
| L-DOPA + Amantadine | 40 | AIMs Score | Similar reduction of LIDs to low-dose this compound |
Neurophysiological Correlates of this compound Efficacy
Recent studies have highlighted the importance of neurophysiological biomarkers in assessing the efficacy of anti-dyskinetic treatments. A key finding is the correlation between a reduction in narrow gamma band oscillations (NBGs) in sensorimotor brain regions and a decrease in dyskinetic symptoms.
Experimental Protocol: In Vivo Electrophysiology in the Sensorimotor Cortex
-
Electrode Implantation: Prior to L-DOPA priming, rats are implanted with multi-electrode arrays in the sensorimotor cortex, specifically targeting the forelimb or hindlimb representation area. Stereotaxic coordinates for the hindlimb representation in the rat motor cortex are approximately 1.25–3.75 mm posterior to Bregma and 1–3.25 mm lateral to the midline.
-
Local Field Potential (LFP) Recordings: Following recovery and the development of LIDs, LFPs are recorded from the implanted electrodes in freely moving animals. Recordings are typically taken before and after the administration of L-DOPA and the test compound (this compound).
-
Data Analysis: Narrow Gamma Band Oscillation Analysis:
-
Filtering: The raw LFP signal is band-pass filtered to isolate the gamma frequency range (typically 30-100 Hz). A more specific "narrowband" gamma is often observed in the 60-90 Hz range in relation to dyskinesia.
-
Power Spectral Density (PSD) Analysis: The PSD is calculated for the filtered LFP signal to quantify the power of oscillations at different frequencies within the gamma band. This is often done using methods like Welch's periodogram.
-
Time-Frequency Analysis: To observe dynamic changes in gamma power over time, a time-frequency analysis (e.g., using a continuous wavelet transform or short-time Fourier transform) is performed. This allows for the visualization of changes in gamma oscillations in relation to the onset and severity of dyskinetic movements.
-
Quantification: The power within the narrow gamma band is quantified and compared across different treatment conditions (e.g., L-DOPA alone vs. L-DOPA + this compound). A significant reduction in narrow gamma band power following this compound treatment would be indicative of its anti-dyskinetic efficacy.
-
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the antagonism of the dopamine D3 receptor. In the context of LID, this action is thought to modulate the aberrant signaling of the dopamine D1 receptor, which plays a crucial role in the development of dyskinesia.
Dopamine D1 and D3 Receptor Signaling in Dyskinesia
Caption: this compound's antagonism of the D3 receptor is thought to reduce the potentiation of D1 receptor signaling, thereby alleviating dyskinesia.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in the 6-OHDA rat model of LID.
References
Application Notes and Protocols for Inducing Levodopa-Induced Dyskinesia in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Levodopa (L-DOPA) remains the most effective treatment for the motor symptoms of Parkinson's disease (PD).[1][2] However, long-term L-DOPA therapy often leads to the development of debilitating involuntary movements known as levodopa-induced dyskinesia (LID).[1][2][3] To investigate the underlying mechanisms of LID and to develop novel therapeutic strategies, reliable and reproducible animal models are crucial. The most widely used and well-validated models are the 6-hydroxydopamine (6-OHDA)-lesioned rodent models of PD, which develop abnormal involuntary movements (AIMs) that resemble human LID after chronic L-DOPA administration.
This document provides detailed protocols for inducing LID in both rat and mouse models of PD, along with methods for the behavioral assessment of dyskinesia.
I. Rodent Models for Levodopa-Induced Dyskinesia
The unilateral 6-OHDA lesion model in rats and mice is the gold standard for studying LID. This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) or the striatum, leading to a significant depletion of dopaminergic neurons in the nigrostriatal pathway. While the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is also used to study PD, it is generally less favored for LID studies due to the potential for motor function recovery.
Key Considerations for Model Selection:
-
Species: Both rats and mice can be used, with the choice often depending on the specific research question, available resources, and the need for genetic manipulation (more common in mice).
-
Lesion Site: Lesioning the MFB typically results in a more extensive and rapid loss of dopamine neurons compared to intrastriatal injections.
-
Degree of Lesion: A near-complete loss of striatal dopamine innervation is generally required for the manifestation of LID. Successful unilateral lesioning can be confirmed by drug-free behavioral tests such as the cylinder test or by observing contralateral twisting when the animal is suspended by its tail.
II. Experimental Protocols
A. Protocol for Inducing Parkinsonism: 6-OHDA Lesioning
This protocol provides a general guideline for unilateral 6-OHDA lesioning. Specific coordinates and volumes should be optimized for the animal strain, age, and weight.
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid (0.02% in saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Microsyringe pump and syringe (e.g., 10 µl Hamilton syringe)
Procedure:
-
Anesthetize the animal and mount it in the stereotaxic frame.
-
Prepare the 6-OHDA solution immediately before use by dissolving it in cold 0.02% ascorbic acid-saline to the desired concentration.
-
Perform a craniotomy over the target injection site (e.g., MFB).
-
Lower the injection needle to the predetermined stereotaxic coordinates.
-
Infuse the 6-OHDA solution at a slow, controlled rate (e.g., 1 µl/min).
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow.
-
Slowly retract the needle, suture the incision, and allow the animal to recover.
-
Post-operative care should include analgesics and monitoring for recovery.
-
Allow at least one week for the lesion to develop and stabilize before proceeding with behavioral testing or L-DOPA treatment.
B. Protocol for Induction of Levodopa-Induced Dyskinesia
Chronic administration of L-DOPA is required to induce AIMs in 6-OHDA-lesioned rodents. L-DOPA is co-administered with a peripheral DOPA decarboxylase inhibitor, such as benserazide or carbidopa, to prevent its conversion to dopamine in the periphery and enhance its bioavailability in the brain.
Materials:
-
Levodopa methyl ester hydrochloride (preferred for its higher water solubility) or Levodopa
-
Benserazide hydrochloride or Carbidopa
-
Sterile saline
-
Animal scale
-
Syringes and needles (e.g., 26G for subcutaneous injection)
Procedure:
-
Allow the animals to recover for at least 3-4 weeks after 6-OHDA surgery before starting L-DOPA treatment.
-
Weigh the animals to calculate the correct drug dosage.
-
Prepare a fresh solution of L-DOPA and benserazide in sterile saline immediately before each injection. Protect the solution from light.
-
Administer the L-DOPA/benserazide solution via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Injections are typically given once daily for a period of 2 to 3 weeks, or until stable AIMs are observed.
-
On days when behavioral assessments are performed, habituate the animals to the testing environment for at least 30-40 minutes before injection.
Data Presentation: Dosing Regimens for LID Induction
| Parameter | Rat Models | Mouse Models | Reference(s) |
| L-DOPA Dosage | 3-12 mg/kg | 2-54 mg/kg (escalating doses) | |
| 5 mg/kg | 20-30 mg/kg | ||
| 6-10 mg/kg (standard) | 2.0 mg/kg | ||
| Benserazide Dosage | 10-15 mg/kg | 12 mg/kg | |
| 12.5 mg/kg | 2-12 mg/kg (with escalating L-DOPA) | ||
| 12-15 mg/kg (proposed appropriate regimen) | |||
| Route of Administration | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | |
| Treatment Duration | 3 weeks | 7-8 days | |
| 8 weeks (dose-escalation) | 21 days |
C. Protocol for Behavioral Assessment: Abnormal Involuntary Movement (AIMs) Scale
The AIMs rating scale is used to quantify the severity of dyskinetic movements in rodents. AIMs are typically classified into four subtypes: axial, limb, orolingual, and locomotor.
Procedure:
-
On testing days, place the animals in individual transparent cylinders or cages for observation.
-
Administer the L-DOPA/benserazide injection.
-
Begin scoring AIMs at regular intervals (e.g., every 20 minutes) for a total observation period of 2-3 hours to capture the peak-dose effect.
-
For each animal, observe for a set period (e.g., 1 minute) at each time point.
-
Score the severity of each AIM subtype on a scale from 0 to 4.
Data Presentation: Abnormal Involuntary Movement (AIMs) Scoring Scale
| Score | Description |
| 0 | Absent: No abnormal movements observed. |
| 1 | Minimal: Occasional, fleeting movements. |
| 2 | Mild: More frequent, but not continuous movements. |
| 3 | Moderate: Continuous movements for at least half of the observation period. |
| 4 | Severe: Continuous, high-amplitude movements for the entire observation period. |
The total AIMs score for each animal at each time point is the sum of the scores for the individual AIMs subtypes.
III. Visualization of Pathways and Workflows
A. Experimental Workflow for LID Induction and Assessment
Caption: Experimental workflow for inducing and assessing levodopa-induced dyskinesia.
B. Signaling Pathway Implicated in Levodopa-Induced Dyskinesia
Caption: Key signaling cascade in levodopa-induced dyskinesia.
IV. Concluding Remarks
The protocols described provide a robust framework for inducing and quantifying levodopa-induced dyskinesia in rodent models. Consistency in the lesioning procedure, drug preparation, and behavioral scoring is paramount for obtaining reliable and reproducible data. These models are invaluable tools for elucidating the pathophysiology of LID and for the preclinical evaluation of novel anti-dyskinetic therapies. The signaling pathways involved in LID are complex, with the dopamine D1 receptor-mediated activation of PKA, ERK, and mTORC1 pathways, and the subsequent upregulation of ΔFosB playing a central role. Understanding these molecular mechanisms is key to identifying new therapeutic targets.
References
Application Notes and Protocols: Behavioral Quantification of Dyskinesia in Mesdopetam-Treated Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levodopa-induced dyskinesia (LID) is a significant complication arising from long-term dopamine replacement therapy in Parkinson's disease. Mesdopetam (IRL790), a novel dopamine D3 receptor antagonist, has emerged as a promising therapeutic agent for mitigating LID.[1][2][3] Preclinical evaluation of antidyskinetic drugs like this compound relies on robust and quantifiable behavioral assays in animal models. This document provides detailed application notes and protocols for the behavioral testing of this compound in rodent models of LID, with a focus on the Abnormal Involuntary Movement Scale (AIMS).
Core Concepts: this compound's Mechanism of Action
This compound exerts its therapeutic effects by selectively antagonizing the dopamine D3 receptor.[4][] In the parkinsonian brain, chronic levodopa treatment leads to a state of dopamine receptor hypersensitivity, particularly involving the D1 and D3 receptors in the striatum. The overstimulation of the D1 receptor signaling cascade is a key contributor to the development of dyskinesia. The dopamine D3 receptor is understood to modulate D1 receptor-mediated signaling. By blocking the D3 receptor, this compound is thought to normalize the aberrant signaling in the striatal medium spiny neurons, thereby reducing the expression of dyskinetic movements without compromising the antiparkinsonian effects of levodopa.
Experimental Models and Behavioral Assays
The most widely used animal model for studying LID is the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat or mouse model of Parkinson's disease. Chronic administration of levodopa to these animals induces abnormal involuntary movements (AIMs) that are quantifiable and serve as a preclinical correlate of clinical dyskinesia.
Key Behavioral Test: Abnormal Involuntary Movement Scale (AIMS)
The AIMS test is the gold standard for quantifying LID in rodents. It involves the systematic observation and scoring of different subtypes of AIMs.
Experimental Workflow:
Detailed Experimental Protocol: AIMS Scoring in Rodents
This protocol is adapted from methodologies used in preclinical studies of antidyskinetic compounds.
1. Animal Model:
-
Species: Male Sprague-Dawley rats or C57BL/6 mice.
-
Lesioning: Unilateral injection of 6-OHDA into the medial forebrain bundle to induce a near-complete lesion of the nigrostriatal dopamine pathway.
-
Post-operative Recovery: Allow a minimum of 2-3 weeks for recovery and stabilization of the lesion.
2. Levodopa Priming:
-
Administer levodopa (e.g., 6-10 mg/kg, i.p.) in combination with a peripheral decarboxylase inhibitor (e.g., benserazide, 12-15 mg/kg, i.p.) daily for 2-3 weeks to induce stable AIMs.
3. Treatment Administration:
-
On the test day, administer this compound at the desired doses (e.g., 3 and 10 mg/kg, s.c.) or vehicle control.
-
Co-administer levodopa/benserazide with the this compound or vehicle.
4. AIMS Scoring Procedure:
-
Observation Period: Begin scoring approximately 20 minutes after levodopa administration and continue at regular intervals (e.g., every 20 minutes) for a total of 3-4 hours.
-
Scoring Environment: Place each animal individually in a clear, cylindrical container to allow for unobstructed observation from all angles.
-
Scoring Subtypes: Rate the severity of three main subtypes of AIMs:
-
Axial: Dystonic posturing or twisting of the neck and trunk.
-
Limb: Jerky, purposeless movements of the forelimb and hindlimb contralateral to the lesion.
-
Orolingual: Repetitive, empty chewing movements and protrusions of the tongue.
-
-
Severity Scale: Score each AIM subtype on a scale of 0 to 4 based on the amplitude and persistence of the movement:
-
0: Absent
-
1: Occasional, slight movements.
-
2: Frequent, moderate amplitude movements.
-
3: Continuous, large amplitude movements.
-
4: Continuous, severe, and debilitating movements.
-
-
Total AIMS Score: The scores for each subtype are summed at each time point to obtain a total AIMS score.
Quantitative Data Presentation
The following table summarizes representative data from a preclinical study evaluating the efficacy of this compound in reducing levodopa-induced AIMs in a rat model.
| Treatment Group | Dose (mg/kg) | Mean Total AIMS Score (± SEM) | % Reduction vs. Vehicle |
| Vehicle + Levodopa | - | 45.3 ± 3.1 | - |
| This compound + Levodopa | 3 | 28.7 ± 4.5 | 36.6% |
| This compound + Levodopa | 10 | 19.9 ± 2.8** | 56.1% |
| Amantadine + Levodopa | 40 | 25.1 ± 3.9 | 44.6% |
*p < 0.05, **p < 0.01 compared to Vehicle + Levodopa. Data are hypothetical and for illustrative purposes, based on trends reported in preclinical studies.
Optional Behavioral Test: Rotarod Test
While the AIMS test is primary for dyskinesia, the Rotarod test can be used as a supplementary assay to assess motor coordination and to ensure that the antidyskinetic effects of this compound do not come at the cost of impaired motor function.
Rotarod Protocol
1. Apparatus:
-
An automated, multi-lane rotarod apparatus with a textured rod to provide grip.
2. Acclimation and Training:
-
Habituate the animals to the testing room for at least 30 minutes before the first session.
-
Train the animals on the rotarod at a constant, low speed (e.g., 4-5 rpm) for several trials over 2-3 days until a stable baseline performance is achieved.
3. Testing Procedure:
-
On the test day, administer this compound or vehicle, followed by levodopa.
-
At a time point corresponding to the peak effect of the drugs, place the animals on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each animal. An increased latency to fall is indicative of improved motor coordination.
Conclusion
The behavioral tests and protocols outlined in these application notes provide a robust framework for quantifying the antidyskinetic effects of this compound in animal models of levodopa-induced dyskinesia. The Abnormal Involuntary Movement Scale is the cornerstone for assessing the primary efficacy of this compound, with the Rotarod test serving as a valuable tool for evaluating motor coordination. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating the continued development of this compound as a novel therapy for LID.
References
- 1. Neurophysiological Treatment Effects of this compound, Pimavanserin and Amantadine in a Rodent Model of Levodopa‐Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRLAB publishes Phase IIb data on this compound in Movement Disorders Clinical Practice - IRLAB [irlab.se]
- 3. IRLAB receives positive feedback from EMA confirming alignment with FDA on Phase III program for this compound - IRLAB [irlab.se]
- 4. A first‐in‐human oral dose study of this compound (IRL790) to assess its safety, tolerability, and pharmacokinetics in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Mesdopetam in Human Plasma using HPLC-MS/MS
Introduction
Mesdopetam (also known as IRL790) is a novel dopamine D3 receptor antagonist in development for the treatment of Parkinson's disease-related motor complications. To support pharmacokinetic and toxicokinetic studies, a robust and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for a representative High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma.
Principle
This method utilizes protein precipitation for sample cleanup, followed by reversed-phase HPLC for the separation of this compound from endogenous plasma components. Detection and quantification are achieved using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity. A deuterated internal standard (this compound-d4) is used to ensure accuracy and precision.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for this compound in human plasma, as reported in a first-in-human study.[1]
| Parameter | Result |
| Analyte | This compound |
| Internal Standard | Deuterated this compound |
| Matrix | Human Plasma |
| Validation Guidelines | European Medicines Agency (EMA) |
| Quantitation Range | 6.00 – 6000 nmol/L |
Experimental Protocols
The following is a representative, detailed protocol for the quantification of this compound in human plasma. This protocol is based on established methods for similar small molecule dopamine receptor antagonists and is intended to serve as a starting point for method development and validation.
1. Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (with K2-EDTA as anticoagulant)
2. Instrument and Conditions
-
HPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
Time (min) %A %B 0.0 95 5 2.0 5 95 2.5 5 95 2.6 95 5 | 4.0 | 95 | 5 |
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Autosampler Temperature: 10 °C
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions:
-
This compound: To be determined by infusion of the reference standard.
-
This compound-d4: To be determined by infusion of the internal standard.
-
3. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution in 50:50 acetonitrile:water.
-
Calibration Curve Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
4. Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 50 µL of plasma sample, calibration standard, or QC into the appropriately labeled tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound-d4 in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or HPLC vials.
-
Inject 5 µL onto the HPLC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: this compound signaling pathway.
References
Application Notes and Protocols: Visualizing Mesdopetam's Target Engagement in the Brain using Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesdopetam (IRL790) is a novel dopamine D3 receptor (D3R) partial agonist with a unique "agonist-like" binding mode, currently in development for the treatment of Parkinson's disease and Levodopa-induced dyskinesia.[1][2] Understanding the engagement of this compound with its primary target, the D3R, within specific brain regions is crucial for elucidating its mechanism of action and therapeutic effects. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify protein expression and cellular responses within the anatomical context of the brain.
These application notes provide detailed protocols for two complementary IHC-based approaches to assess this compound's target engagement in the rodent brain:
-
Direct Visualization of Dopamine D3 Receptor Expression: This method allows for the anatomical localization and semi-quantitative analysis of D3R protein, enabling the investigation of potential this compound-induced changes in receptor expression or trafficking.
-
Indirect Assessment of Target Engagement via c-Fos Expression: The immediate early gene c-Fos is a well-established marker of neuronal activation. As this compound modulates D3R signaling, downstream changes in neuronal activity can be visualized and quantified by measuring c-Fos expression, providing an indirect but robust measure of target engagement.
Data Presentation
Table 1: this compound Binding Affinities
| Receptor | K_i_ (nM) | Reference |
| Dopamine D3 | 90 | [2] |
| Dopamine D2 | 540-750 | [2] |
Table 2: Representative Quantitative Analysis of c-Fos Immunoreactivity
The following table illustrates hypothetical quantitative data obtainable from the c-Fos IHC protocol, demonstrating a dose-dependent increase in neuronal activation in the Nucleus Accumbens, a D3R-rich brain region, following this compound administration.
| Treatment Group | Dose (mg/kg) | Brain Region | Mean c-Fos Positive Cells / mm² (± SEM) | % Increase vs. Vehicle |
| Vehicle | - | Nucleus Accumbens | 25 ± 5 | 0% |
| This compound | 1 | Nucleus Accumbens | 75 ± 10 | 200% |
| This compound | 3 | Nucleus Accumbens | 150 ± 15 | 500% |
| This compound | 10 | Nucleus Accumbens | 225 ± 20 | 800% |
Mandatory Visualizations
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 Receptor Signaling Pathway modulated by this compound.
Experimental Workflow for Immunohistochemistry
Caption: General Experimental Workflow for Immunohistochemistry.
Experimental Protocols
Protocol 1: Immunohistochemistry for Dopamine D3 Receptor
This protocol is designed for the detection of D3R protein in formalin-fixed, paraffin-embedded or frozen rodent brain sections.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat or vibratome
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Blocking solution: 5% normal goat serum (NGS) and 0.3% Triton X-100 in PBS
-
Primary antibody: Validated anti-Dopamine D3 Receptor antibody (ensure specificity for IHC)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Ethanol series (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions at 4°C until it sinks.
-
Embed the brain in OCT compound and freeze.
-
Cut 30-40 µm coronal sections using a cryostat and store in a cryoprotectant solution at -20°C.
-
-
Immunostaining:
-
Wash free-floating sections three times in PBS for 10 minutes each.
-
Perform antigen retrieval by incubating sections in 10 mM Sodium Citrate buffer (pH 6.0) at 80°C for 30 minutes. Let cool to room temperature.
-
Wash sections three times in PBS.
-
Block non-specific binding by incubating sections in blocking solution for 1 hour at room temperature.
-
Incubate sections with the primary anti-D3R antibody diluted in blocking solution overnight at 4°C.
-
Wash sections three times in PBS.
-
Incubate with the biotinylated secondary antibody diluted in blocking solution for 2 hours at room temperature.
-
Wash sections three times in PBS.
-
Incubate with the ABC reagent for 1 hour at room temperature.
-
Wash sections three times in PBS.
-
Develop the signal using the DAB substrate kit according to the manufacturer's instructions.
-
Stop the reaction by washing with PBS.
-
-
Mounting and Dehydration:
-
Mount the stained sections onto gelatin-coated slides.
-
Allow the sections to air dry.
-
Dehydrate the sections through an ascending series of ethanol concentrations (70%, 95%, 100%).
-
Clear the sections in xylene or a xylene substitute.
-
Coverslip the slides using a permanent mounting medium.
-
-
Image Analysis:
-
Acquire images using a bright-field microscope.
-
Semi-quantitative analysis can be performed by measuring the optical density of the D3R immunoreactivity in specific brain regions.
-
Protocol 2: Immunohistochemistry for c-Fos
This protocol details the detection of c-Fos protein as a marker of neuronal activation following this compound administration.
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary antibody: Validated anti-c-Fos antibody (e.g., rabbit polyclonal).
Procedure:
-
Animal Treatment and Tissue Preparation:
-
Administer this compound or vehicle to the animals. The optimal time for tissue collection after drug administration is typically 90-120 minutes to capture peak c-Fos expression.
-
Follow the tissue preparation steps (perfusion, post-fixation, cryoprotection, and sectioning) as described in Protocol 1.
-
-
Immunostaining:
-
Wash free-floating sections three times in PBS for 10 minutes each.
-
Quench endogenous peroxidase activity by incubating sections in 0.3% H₂O₂ in PBS for 30 minutes.
-
Wash sections three times in PBS.
-
Block non-specific binding by incubating sections in blocking solution (5% NGS and 0.3% Triton X-100 in PBS) for 1 hour.
-
Incubate sections with the primary anti-c-Fos antibody diluted in blocking solution overnight at 4°C.
-
The following day, wash sections three times in PBS.
-
Incubate with the biotinylated secondary antibody for 2 hours at room temperature.
-
Wash sections three times in PBS.
-
Incubate with the ABC reagent for 1 hour.
-
Wash sections three times in PBS.
-
Develop the signal with the DAB substrate kit.
-
-
Mounting and Dehydration:
-
Follow the mounting and dehydration steps as described in Protocol 1.
-
-
Image Analysis and Quantification:
-
Acquire images of the brain regions of interest using a bright-field microscope.
-
Quantify the number of c-Fos positive nuclei within a defined area (e.g., cells/mm²) using image analysis software (e.g., ImageJ/Fiji).
-
Compare the number of c-Fos positive cells between this compound-treated and vehicle-treated groups to determine the extent of neuronal activation.
-
References
Best Practices for Administering Mesdopetam in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical administration of Mesdopetam (IRL-790), a novel dopamine D3 receptor antagonist. The protocols outlined below are synthesized from published preclinical studies and are intended to facilitate the investigation of this compound's therapeutic potential, particularly in models of Parkinson's disease (PD), levodopa-induced dyskinesia (LID), and psychosis.
Introduction to this compound
This compound is a selective dopamine D3 receptor antagonist being developed for the treatment of levodopa-induced dyskinesias in Parkinson's disease.[1][2] It is also under investigation for its potential antipsychotic properties.[2][3] Preclinical research has demonstrated its efficacy in rodent models of PD and psychosis.[4] This document outlines best practices for its use in a research setting.
Mechanism of Action
This compound exhibits a high affinity for the dopamine D3 receptor, acting as an antagonist. Upregulation of the D3 receptor has been implicated in the pathophysiology of LIDs. By blocking these receptors, this compound is thought to normalize dopaminergic signaling, thereby reducing dyskinetic movements without compromising the antiparkinsonian effects of levodopa.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from preclinical and clinical studies to inform experimental design.
Table 1: Preclinical Administration and Efficacy of this compound in Rodent Models
| Parameter | Value | Animal Model | Notes | Source |
| Vehicle | Saline | Rat | This compound is diluted in saline for administration. | |
| Route of Administration | Subcutaneous (s.c.) | Rat | This is the commonly reported route in preclinical studies. | |
| Effective Dose Range (LIDs) | 3 - 10 mg/kg | 6-OHDA Rat Model | These doses have been shown to be effective in reducing LIDs. | |
| Efficacy in LIDs | Significantly ameliorated motor disorders | 6-OHDA Mouse Model | Intracranial injection of this compound into the striatum reduced AIMs scores. | |
| Effect on Locomotor Activity | No significant impairment at therapeutic doses | Rat | Studies suggest this compound does not negatively impact normal motor function. | |
| Antipsychotic-like Effects | Normalizes psychosis-related brain wave activity | MK-801 Rat Model | Effects are comparable to clozapine and pimavanserin. |
Table 2: Human Pharmacokinetic Parameters of this compound (for reference)
| Parameter | Value (Single Dose) | Value (Multiple Doses) | Notes | Source |
| Time to Maximum Concentration (Tmax) | 1.0 - 2.0 hours | ~2.0 hours | Rapid absorption. | |
| Terminal Half-life (t1/2) | ~6.4 - 7.1 hours | ~7.0 hours | Supports twice-daily dosing. | |
| Pharmacokinetics | Dose-linear | Dose- and time-independent | No accumulation observed with multiple doses. |
Experimental Protocols
The following are detailed protocols for key preclinical experiments involving this compound.
Rodent Model of Levodopa-Induced Dyskinesia (6-OHDA Model)
This model is the standard for evaluating potential anti-dyskinetic therapies.
Protocol:
-
Animal Model: Adult female Sprague-Dawley rats are commonly used.
-
6-OHDA Lesioning:
-
Anesthetize the animals using an appropriate anesthetic (e.g., fentanyl/medetomidine).
-
Administer a unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce significant dopaminergic denervation.
-
-
L-DOPA Priming:
-
Allow animals to recover from surgery.
-
Administer daily injections of levodopa (L-DOPA) combined with a peripheral decarboxylase inhibitor (e.g., benserazide) for approximately 2-3 weeks to induce abnormal involuntary movements (AIMs).
-
-
This compound Administration:
-
Prepare this compound solution by dissolving in sterile saline to the desired concentration (e.g., for a 3 mg/kg dose in a 250g rat, dissolve 0.75 mg of this compound in an appropriate volume of saline for subcutaneous injection).
-
Administer this compound (e.g., 3 or 10 mg/kg, s.c.) concurrently with the L-DOPA/benserazide treatment.
-
-
Behavioral Assessment (AIMS Rating):
-
Record the severity of AIMs using a standardized rating scale (see below).
-
Observe individual animals for a set period (e.g., 1-3 minutes) at regular intervals (e.g., every 20 minutes) for a total duration of 3-4 hours post-injection.
-
Score the severity of axial, limb, and orofacial AIMs on a scale of 0 to 4 (0 = absent, 4 = continuous, severe). The total AIMs score is the sum of these individual scores.
-
Rodent Model of Psychosis (MK-801 Model)
This model is used to assess the antipsychotic potential of novel compounds.
Protocol:
-
Animal Model: Adult rats are typically used.
-
Induction of Psychosis-like Behavior:
-
Administer the NMDA receptor antagonist MK-801 (dizocilpine) to induce hyperlocomotion and other psychosis-like behaviors.
-
-
This compound Administration:
-
Prepare this compound in saline as described above.
-
Administer this compound subcutaneously prior to or concurrently with the MK-801 injection.
-
-
Behavioral Assessment (Locomotor Activity):
-
Place the animal in an open-field arena.
-
Use an automated tracking system to record locomotor activity (e.g., total distance traveled, time spent in different zones) for a defined period.
-
Compare the locomotor activity of animals treated with this compound and MK-801 to control groups (vehicle, MK-801 alone).
-
Neurophysiological Recordings in 6-OHDA Rats
This advanced technique allows for the investigation of the neural correlates of this compound's anti-dyskinetic effects.
Protocol:
-
Electrode Implantation:
-
Following 6-OHDA lesioning and L-DOPA priming, chronically implant multi-electrode arrays in relevant brain regions (e.g., motor cortex, striatum).
-
-
Recording Procedure:
-
Allow the animal to recover from surgery.
-
Connect the implanted electrodes to a recording system to capture local field potentials (LFPs).
-
Record baseline brain activity before drug administration.
-
Administer L-DOPA and this compound (or vehicle) and continue recording for several hours.
-
-
Data Analysis:
-
Analyze the LFP data for changes in neural oscillations, particularly in the gamma frequency band, which are associated with LIDs. The suppression of aberrant narrow-band gamma oscillations is a potential biomarker for anti-dyskinetic efficacy.
-
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound in alleviating LIDs.
Experimental Workflow for Preclinical Evaluation of this compound in LIDs
Caption: Workflow for assessing this compound's efficacy in a rodent LID model.
Logical Relationship in this compound's Therapeutic Action
Caption: Causal chain from this compound administration to therapeutic outcome.
References
Application of the Unified Dyskinesia Rating Scale (UDysRS) in Mesdopetam Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of the Unified Dyskinesia Rating Scale (UDysRS) in clinical trials for Mesdopetam, a novel dopamine D3-receptor antagonist developed for the treatment of levodopa-induced dyskinesia (LID) in Parkinson's disease. This document outlines the experimental protocols for UDysRS administration, summarizes available quantitative data from key clinical trials, and visualizes the therapeutic rationale and experimental workflow.
Introduction to this compound and the UDysRS
This compound (formerly IRL790) is an investigational oral medication that acts as a selective dopamine D3-receptor antagonist.[1][2] Its mechanism of action is intended to modulate dopaminergic signaling to reduce the severity of LIDs without compromising the anti-parkinsonian effects of levodopa.[3]
The Unified Dyskinesia Rating Scale (UDysRS) is a comprehensive tool designed to assess the multifaceted impact of dyskinesia.[4] It includes both patient-reported outcomes (Historical) and clinician-rated assessments (Objective) to capture the severity, disability, and anatomical distribution of dyskinetic movements.[5] In the this compound clinical trials, a modified version of the UDysRS, focusing on "ON" dyskinesia, has been employed as a key secondary endpoint to evaluate the efficacy of the treatment. This modified scale comprises:
-
Part 1: Historical Disability (Patient-reported) - Assesses the patient's perception of how "ON" dyskinesia impacts their daily activities.
-
Part 3: Objective Impairment (Clinician-rated) - Objectively scores the severity and distribution of dyskinesia across seven body regions during standardized tasks.
-
Part 4: Objective Disability (Clinician-rated) - Evaluates the functional impact of dyskinesia on four specific activities of daily living.
Quantitative Data from this compound Clinical Trials
The following tables summarize the key quantitative outcomes from the Phase IIb clinical trial of this compound (NCT04435431), a randomized, double-blind, placebo-controlled study. The trial evaluated three twice-daily (bid) doses of this compound over a 12-week period.
Table 1: Phase IIb (NCT04435431) Study Design
| Parameter | Description |
| Study Design | Randomized, Double-Blind, Placebo-Controlled |
| Patient Population | Parkinson's disease patients with troublesome levodopa-induced dyskinesia. |
| Treatment Arms | - Placebo (bid)- this compound 2.5 mg (bid)- this compound 5.0 mg (bid)- this compound 7.5 mg (bid) |
| Treatment Duration | 12 weeks |
| Primary Endpoint | Change in daily "good ON-time" (ON-time without troublesome dyskinesia) |
| Key Secondary Endpoint | Change from baseline in the modified UDysRS (sum of Parts 1, 3, and 4) |
Table 2: Summary of Efficacy Results for the Modified UDysRS in the Phase IIb Trial
| Treatment Arm | Time Point | Outcome | Result | Statistical Significance (p-value) |
| This compound 7.5 mg bid | Week 4 | Change from Baseline | Anti-dyskinetic effects observed | nominal p = 0.045 |
| Week 8 | Change from Baseline | Continued anti-dyskinetic effects | nominal p = 0.004 | |
| Week 12 | Change from Baseline | Significant anti-dyskinetic effects | nominal p = 0.026 | |
| Week 12 | Responder Analysis¹ | 71.4% of patients achieved a clinically relevant improvement. | Not Reported | |
| Placebo | Week 12 | Responder Analysis¹ | 51.5% of patients achieved a clinically relevant improvement. | Not Reported |
¹ A clinically relevant improvement was defined as a reduction of 8 points or more on the UDysRS.
Note: While the Phase IIb study demonstrated a significant effect of the 7.5 mg bid dose on the UDysRS, it did not meet its primary endpoint of a statistically significant change in "good ON-time" as assessed by patient diaries. Detailed mean scores and standard deviations for all treatment arms and time points are not fully available in the public domain.
Experimental Protocols
The following is a synthesized protocol for the application of the modified UDysRS (Parts 1, 3, and 4) within the framework of the this compound clinical trials.
1. Patient Selection and Screening:
-
Enroll patients with a diagnosis of Parkinson's disease who are on a stable regimen of levodopa-based medication.
-
Confirm that patients experience at least two hours of troublesome dyskinesia daily.
-
Exclude patients with other conditions that could interfere with the assessment of dyskinesia.
2. Rater Training and Certification:
-
All clinical raters must undergo comprehensive training on the administration and scoring of the UDysRS, as provided by the International Parkinson and Movement Disorder Society (MDS) or a similar certifying body.
-
Training should include the review of an instruction manual, participation in a teaching program, and assessment of standardized patient videos to ensure inter-rater reliability.
3. UDysRS Assessment Schedule:
-
Conduct UDysRS assessments at baseline (pre-treatment) and at specified follow-up visits throughout the clinical trial (e.g., Week 4, Week 8, and Week 12).
4. Administration of UDysRS Part 1 (Historical Disability):
-
This part is completed by the patient, with assistance from a caregiver if necessary.
-
Provide the patient with the Part 1B questionnaire, which assesses the impact of "ON" dyskinesia on various aspects of daily living over the preceding week.
-
Instruct the patient to rate the severity of impact on a scale from 0 (Normal) to 4 (Severe) for each item.
-
A trained rater administers Part 1A, which focuses on the total time the patient spent with "ON" dyskinesia in the past week.
5. Administration of UDysRS Parts 3 & 4 (Objective Assessment):
-
This assessment must be conducted by a trained and certified clinician.
-
The assessment should be performed when the patient is in the "ON" state, preferably at peak levodopa effect, to observe the maximal dyskinesia.
-
The rater observes the patient performing four standardized tasks:
-
Oral-facial-cervical movements (e.g., smiling, opening mouth)
-
Putting on and buttoning a coat
-
Drinking from a cup
-
Walking
-
-
Part 3 (Impairment): For each of the seven body regions (face, neck, right arm/shoulder, left arm/shoulder, trunk, right leg/hip, left leg/hip), the rater scores the most severe dyskinesia observed across all four tasks on a scale of 0 (None) to 4 (Severe).
-
Part 4 (Disability): The rater scores the functional impact of the dyskinesia on the performance of each of the four tasks on a scale of 0 (Normal) to 4 (Severe).
6. Data Collection and Analysis:
-
Record all scores from Parts 1, 3, and 4 on the appropriate case report forms.
-
The primary analysis for this endpoint is the change in the total modified UDysRS score (sum of scores from Parts 1, 3, and 4) from baseline to the end of the treatment period.
-
Statistical analysis is typically performed using a mixed model for repeated measures (MMRM) to assess the treatment effect over time.
Visualizations
The following diagrams illustrate the therapeutic rationale of this compound and the workflow of the UDysRS assessment in the clinical trials.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. This compound (IRL790) - IRLAB [irlab.se]
- 3. neurologylive.com [neurologylive.com]
- 4. The Unified Dyskinesia Rating Scale (UDysRS): Clinimetric Testing Program | Parkinson's Disease [michaeljfox.org]
- 5. Appendix D: Unified Dyskinesia Rating Scale (UDysRS) - Deep Brain Stimulation Management [cambridge.org]
Troubleshooting & Optimization
Overcoming solubility issues with Mesdopetam in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with Mesdopetam in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The aqueous solubility of the free base form of this compound is reported to be 0.409 mg/mL. To enhance aqueous solubility and stability, this compound is often formulated as a hemitartrate salt.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What could be the issue?
A2: Several factors can contribute to dissolution problems with this compound. As a compound with a basic pKa of 9.65, its solubility is expected to be pH-dependent. At pH values above its pKa, this compound will be in its less soluble, un-ionized form. Additionally, rapid dilution of a concentrated DMSO stock solution into an aqueous buffer can cause the compound to precipitate out of solution, a phenomenon known as "antisolvent precipitation."
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is a suitable solvent. This compound has a reported solubility of 20.83 mg/mL in DMSO.[1] When preparing for cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: Direct dissolution of this compound in neutral or alkaline aqueous buffers is not recommended due to its limited aqueous solubility in its free base form. It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the desired aqueous buffer.
Q5: How can I prevent my this compound solution from precipitating when I dilute it from a DMSO stock?
A5: To prevent precipitation upon dilution, it is recommended to perform a stepwise dilution. Instead of adding the DMSO stock directly to the full volume of aqueous buffer, you can first dilute the stock into a smaller volume of a co-solvent or the final buffer with vigorous mixing. Pre-warming the aqueous buffer to 37°C can also help maintain solubility during dilution.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer. | 1. Antisolvent Precipitation: Rapid change in solvent polarity. 2. Low Solubility at Final pH: The final concentration exceeds the solubility limit in the aqueous buffer. | 1. Use a Co-solvent: Prepare an intermediate dilution in a water-miscible co-solvent like PEG 400 or ethanol before final dilution in the aqueous buffer. 2. Optimize pH: If experimentally feasible, use a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) to increase the proportion of the more soluble, protonated form of this compound. 3. Gradual Dilution: Add the DMSO stock to the pre-warmed (37°C) aqueous buffer dropwise while vortexing to ensure rapid and uniform mixing. |
| Cloudiness or precipitate forms in the solution over time. | 1. Instability: The compound may be degrading in the aqueous solution. 2. Temperature Effects: Solubility may decrease at lower storage temperatures. | 1. Prepare Fresh Solutions: It is best to prepare this compound solutions fresh for each experiment. 2. Storage: If short-term storage is necessary, store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. 3. Maintain Temperature: Ensure the solution is maintained at the experimental temperature to prevent precipitation due to temperature fluctuations. |
| Inconsistent results in biological assays. | 1. Incomplete Dissolution: The actual concentration of dissolved this compound is lower than the nominal concentration. 2. Precipitation in Assay Medium: The compound may be precipitating in the cell culture medium, especially in the presence of proteins. | 1. Verify Dissolution: After preparing the solution, visually inspect it for any particulate matter. Centrifuge the solution and measure the concentration in the supernatant to confirm complete dissolution. 2. Test Solubility in Media: Before conducting the main experiment, test the solubility and stability of this compound at the final working concentration in the complete cell culture medium. 3. Use of Solubilizing Excipients: For in vivo studies, consider formulating this compound with solubilizing agents such as polyethylene glycol (PEG) or Tween 80. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 275.34 g/mol | [2] |
| Water Solubility (free base) | 0.409 mg/mL | N/A |
| logP | 1.65 | N/A |
| pKa (Strongest Basic) | 9.65 | N/A |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water (pH 7.4) | Low | As the free base. Solubility is pH-dependent. |
| DMSO | 20.83 mg/mL | [1] |
| Ethanol | Moderately Soluble | Can be used as a co-solvent. |
| Polyethylene Glycol 400 (PEG 400) | Soluble | Can be used as a co-solvent for formulation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound hemitartrate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh the desired amount of this compound hemitartrate powder. The molecular weight of this compound hemitartrate is approximately 350.38 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 3.50 mg of the powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 3.50 mg of this compound hemitartrate.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.[1]
-
Store the stock solution in aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution for Cell Culture
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add the appropriate volume of pre-warmed cell culture medium. For example, to prepare 10 mL of a 10 µM working solution, use 10 mL of medium.
-
While gently vortexing the medium, add 10 µL of the 10 mM this compound stock solution dropwise to the medium. This represents a 1:1000 dilution.
-
Ensure the final DMSO concentration is below 0.1% (v/v).
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizations
Caption: A troubleshooting workflow for dissolving this compound.
Caption: Simplified signaling pathway of the Dopamine D3 receptor antagonized by this compound.
References
Identifying and mitigating off-target effects of Mesdopetam
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target effects of Mesdopetam during experimental procedures.
Introduction to this compound
This compound (IRL790) is a novel dopamine D3 receptor antagonist currently under investigation for the treatment of levodopa-induced dyskinesia (LID) in Parkinson's disease. While it shows preference for the D3 receptor, like many small molecules, it exhibits binding affinity for other receptors, which may lead to off-target effects. Understanding and controlling for these off-target interactions is crucial for accurate interpretation of experimental data and for the overall drug development process.
Quantitative Data: this compound Receptor Binding Profile
The following table summarizes the binding affinities (Ki values) of this compound for its primary target and several known off-targets. Lower Ki values indicate higher binding affinity.
| Receptor Target | Ki (nM) | Receptor Family | Potential On/Off-Target Effect |
| Dopamine D3 | 90 | Dopamine Receptor | On-Target Therapeutic Effect |
| Dopamine D2 | 540 - 750 | Dopamine Receptor | Off-Target |
| Sigma σ1 | 870 | Sigma Receptor | Off-Target |
| Serotonin 5-HT1A | Partial Affinity | Serotonin Receptor | Off-Target |
| Serotonin 5-HT2A | Partial Affinity | Serotonin Receptor | Off-Target |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular interactions of this compound and the experimental procedures to investigate them, the following diagrams are provided.
Caption: On- and potential off-target signaling pathways of this compound.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the on- and off-target effects of this compound.
Radioligand Binding Assay for Dopamine D3 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D3 receptor.
Materials:
-
Cell Membranes: HEK293 cells stably expressing the human dopamine D3 receptor.
-
Radioligand: [³H]-Spiperone (specific activity ~15-30 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Agent: 10 µM (+)-Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293-D3 cells according to standard laboratory protocols. Determine the protein concentration using a Bradford assay.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.3 nM), and 100 µL of membrane suspension (20-40 µg protein).
-
Non-specific Binding (NSB): 50 µL of (+)-Butaclamol (final concentration 10 µM), 50 µL of [³H]-Spiperone, and 100 µL of membrane suspension.
-
Competition: 50 µL of this compound dilutions (ranging from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-Spiperone, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with 300 µL of ice-cold wash buffer.
-
Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - NSB.
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Plot the percentage of specific binding against the log concentration of this compound.
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Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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β-Arrestin Recruitment Assay for Dopamine D2 Receptor
Objective: To determine the functional antagonist activity of this compound at the human dopamine D2 receptor by measuring its ability to block agonist-induced β-arrestin recruitment.
Materials:
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Cells: U2OS or CHO-K1 cells stably co-expressing the human dopamine D2 receptor and a β-arrestin reporter system (e.g., PathHunter® or Tango™).
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Agonist: Dopamine or Quinpirole.
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Test Compound: this compound.
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Assay Medium: Opti-MEM or equivalent serum-free medium.
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Detection Reagents: As per the manufacturer's instructions for the specific β-arrestin assay system.
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Plate Reader: Luminescence or fluorescence plate reader compatible with the assay system.
Procedure:
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Cell Plating: Seed the cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
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Compound Preparation: Prepare serial dilutions of this compound in assay medium.
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Antagonist Pre-incubation: Remove the growth medium and add the this compound dilutions to the cells. Incubate for 15-30 minutes at 37°C.
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Agonist Stimulation: Add the D2 receptor agonist (e.g., Quinpirole at its EC₈₀ concentration) to all wells except the vehicle control. Incubate for 60-90 minutes at 37°C.
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Detection: Add the detection reagents according to the manufacturer's protocol. Incubate for the recommended time (typically 60 minutes) at room temperature.
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Measurement: Read the luminescence or fluorescence signal using the plate reader.
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Data Analysis:
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Normalize the data to the vehicle control (0% inhibition) and the wells with agonist only (100% activity).
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Plot the percentage of inhibition against the log concentration of this compound.
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Determine the IC₅₀ value using non-linear regression.
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Troubleshooting Guides and FAQs
This section addresses common issues encountered during the characterization of this compound's off-target effects.
FAQs
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Q1: What are the primary off-targets of this compound that I should be concerned about in my experiments?
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A1: Based on available binding data, the primary off-targets to consider are the dopamine D2 receptor, the sigma σ1 receptor, and to a lesser extent, serotonin 5-HT1A and 5-HT2A receptors. The affinity for the D2 receptor is the most significant among the known off-targets.
-
-
Q2: How can I differentiate between an on-target D3 effect and an off-target D2 effect in my cellular assay?
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A2: There are several strategies:
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Use of selective antagonists: Pre-treat your cells with a highly selective D2 antagonist before adding this compound. If the observed effect is diminished, it suggests a D2 receptor-mediated component.
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Cell lines with single receptor expression: Utilize cell lines that express only the D3 receptor or only the D2 receptor to isolate the effects.
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Knockdown/knockout models: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the D2 receptor in your cell model.
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-
-
Q3: My functional assay results suggest a higher potency for an off-target than the reported Ki value. What could be the reason?
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A3: This could be due to several factors:
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Assay conditions: Differences in assay buffer, temperature, or cell line can influence functional potency.
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"Receptor reserve": The cell line used in your functional assay may have a high receptor density, leading to an apparent increase in potency.
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Functional selectivity (biased agonism): this compound might be a biased ligand at the off-target receptor, preferentially activating one signaling pathway over another, which could lead to higher potency in a specific functional readout.
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-
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| High non-specific binding in radioligand binding assay | 1. Radioligand concentration is too high.2. Insufficient washing.3. "Sticky" properties of this compound or the radioligand. | 1. Use a radioligand concentration at or below the Kd.[1][2]2. Increase the number of wash steps with ice-cold buffer.[2]3. Add 0.1% BSA to the assay buffer. Pre-coat filters with 0.5% polyethyleneimine (PEI).[1] |
| Low signal-to-noise ratio in β-arrestin assay | 1. Low receptor expression.2. Suboptimal agonist concentration.3. Insufficient incubation time. | 1. Use a cell line with higher receptor expression or increase the amount of transfected plasmid.2. Perform an agonist dose-response curve to determine the EC₈₀.3. Optimize the incubation time for both antagonist pre-incubation and agonist stimulation. |
| High variability between replicate wells in cAMP assay | 1. Inconsistent cell seeding.2. Pipetting errors.3. "Edge effects" in the microplate. | 1. Ensure a homogenous cell suspension before and during plating.[3]2. Calibrate pipettes and use consistent pipetting techniques.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected agonist activity of this compound at an off-target receptor | 1. This compound may have partial agonist activity at this receptor.2. Contamination of the compound stock.3. Assay artifact. | 1. Run the assay in the absence of a known agonist to confirm direct activation. Perform a Schild analysis to characterize the nature of the interaction.2. Use a fresh, validated stock of this compound.3. Ensure that the vehicle (e.g., DMSO) does not have an effect on its own. |
| Cells lifting from the plate during calcium mobilization assay | 1. Over-confluent cells.2. Harsh washing steps.3. Toxicity of the compound or assay reagents. | 1. Seed cells at a lower density to avoid over-confluency on the day of the assay.2. Perform media changes gently and manually if necessary.3. Check the viability of the cells after the assay. Reduce the concentration of the compound or the incubation time. |
References
Optimizing Mesdopetam dosage for maximal efficacy and minimal side effects
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing Mesdopetam dosage, maximizing therapeutic efficacy, and minimizing adverse effects in clinical and preclinical research. This compound, a novel dopamine D3 receptor antagonist, is in development for the treatment of levodopa-induced dyskinesia (LID) in patients with Parkinson's disease.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, detailed data summaries, and experimental insights to facilitate successful research outcomes.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions that may arise during the experimental use of this compound.
| Question | Answer |
| My primary efficacy endpoint, "good ON-time," is not showing statistical significance. What should I do? | While the Phase 2b trial did not meet its primary endpoint of a statistically significant increase in "good ON-time" without troublesome dyskinesia, secondary endpoints are crucial.[2][4] Focus on analyzing data from the Unified Dyskinesia Rating Scale (UDysRS), particularly the sum of parts 1, 3, and 4, which has shown significant anti-dyskinetic effects, especially at the 7.5 mg twice-daily dose. Consider that the patient-reported Hauser diary for "good ON-time" may have variability. |
| What is the recommended starting dose for a new clinical trial? | Based on Phase 2b dose-finding studies, a twice-daily dose of 7.5 mg is the preferred dose for further investigation in Phase 3 trials. This dose demonstrated the most favorable balance of efficacy and safety. |
| Are there any known drug-drug interactions to be aware of? | Phase 1 studies have indicated a low risk of drug-drug interactions with this compound. However, as with any investigational drug, it is crucial to carefully monitor subjects receiving concomitant medications. |
| What are the most common adverse events observed with this compound? | In clinical trials, this compound has been generally well-tolerated, with an adverse event profile similar to placebo. The most frequently reported adverse events are related to the nervous system. Worsened parkinsonism, headache, fatigue, asthenia, and dissociation have also been noted. |
| How should I handle patient-reported outcomes that seem inconsistent with clinical observations? | Discrepancies between patient diaries and clinician-assessed scales like the UDysRS can occur. It is important to have robust training for patients on how to accurately complete diaries. Additionally, consider the UDysRS as a more objective measure of dyskinesia. The upcoming Phase 3 trial will use the UDysRS as its main efficacy measure. |
| Is there a risk of this compound accumulation in the body with multiple dosing? | Pharmacokinetic studies from Phase 1 trials have shown no evidence of this compound accumulation with multiple dosing. The drug has a plasma half-life of approximately 7 hours, supporting a twice-daily dosing regimen. |
Quantitative Data Summary
The following tables summarize key quantitative data from this compound clinical trials to facilitate comparison and decision-making.
Table 1: this compound Efficacy in Phase 2b Trial
| Dosage | Primary Endpoint: Change in "Good ON-time" (hours) vs. Placebo | Secondary Endpoint: Change in UDysRS Score vs. Placebo | Secondary Endpoint: Change in OFF-time (hours) vs. Placebo |
| 2.5 mg b.i.d. | Not statistically significant | Statistically significant improvement | Dose-dependent decrease |
| 5 mg b.i.d. | Not statistically significant | - | Dose-dependent decrease |
| 7.5 mg b.i.d. | Not statistically significant (though a 1.75-hour increase in the Full Analysis Set) | Statistically significant and clinically meaningful reduction of 6.2 points | Highest efficacy in dose-dependent decrease |
Table 2: Common Adverse Events in Phase 2b Trial (this compound vs. Placebo)
| Adverse Event (System Organ Class) | This compound (All Doses) | Placebo |
| Any Adverse Events | 56.9% | 46.2% |
| Nervous System Disorders | 19.8% | 23% |
| Parkinsonism | 4.3% | 10.3% |
| Decreased Mobility (first month) | 6.9% | 0% |
| Serious Adverse Events (SAEs) | 3.4% (4 subjects) | 7.7% (3 subjects) |
| Data compiled from the Phase 2b clinical trial results. |
Key Experimental Protocols
While detailed, step-by-step internal protocols from the clinical trials are not publicly available, the following outlines the general methodologies employed in key this compound studies.
Phase 2b Clinical Trial (NCT04435431) Protocol Outline
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Objective: To evaluate the efficacy and safety of three different doses of this compound compared to placebo in treating levodopa-induced dyskinesia in Parkinson's disease patients.
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Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
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Participant Population: 156 patients with Parkinson's disease experiencing at least two hours of troublesome dyskinesia per day.
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Intervention: Participants were randomized to one of four groups: this compound 2.5 mg twice daily, 5 mg twice daily, 7.5 mg twice daily, or placebo for 12 weeks.
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Primary Efficacy Endpoint: Change from baseline in the daily hours of "ON-time" without troublesome dyskinesia ("good ON-time"), as recorded in patient diaries (Hauser diary).
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Secondary Efficacy Endpoints:
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Change in the Unified Dyskinesia Rating Scale (UDysRS) scores (modified to include the sum of parts 1, 3, and 4).
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Change in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) part 4.2 (dyskinesia).
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Change in daily "OFF-time".
-
-
Safety Assessments: Monitoring and recording of all adverse events, serious adverse events, and changes in clinical laboratory values.
First-in-Human (FIH) Phase 1 Study Protocol Outline
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Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy male volunteers.
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Study Design: A prospective, single-center, randomized, double-blind, placebo-controlled study.
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Intervention:
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Single Ascending Dose (SAD): Escalating single oral doses of this compound (up to 120 mg) were administered.
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Multiple Ascending Dose (MAD): Escalating multiple oral doses of this compound (up to 80 mg) were administered.
-
-
Pharmacokinetic Assessments: Blood and urine samples were collected at various time points to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
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Safety and Tolerability Assessments: Continuous monitoring for adverse events, vital signs, ECGs, and clinical laboratory tests.
Visualizing the Science
The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflow.
Caption: this compound's antagonistic action on Dopamine D3 receptors.
Caption: Workflow of the this compound Phase 2b clinical trial.
Caption: Simplified Dopamine D1 receptor signaling cascade.
References
- 1. This compound (IRL790) - IRLAB [irlab.se]
- 2. This compound for the Treatment of Levodopa Induced Dyskinesia in Parkinson's Disease: A Randomized Phase 2b Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the Treatment of Levodopa Induced Dyskinesia in Parkinson's Disease: A Randomized Phase 2b Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
Troubleshooting unexpected results in Mesdopetam behavioral studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot unexpected results in preclinical behavioral studies involving Mesdopetam.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (IRL790) is a novel dopamine D3 receptor antagonist being developed for the treatment of levodopa-induced dyskinesias (LIDs) in Parkinson's disease (PD).[1] Its primary mechanism of action is to selectively block dopamine D3 receptors. This selectivity is thought to contribute to its ability to reduce dyskinesia without compromising the anti-parkinsonian effects of levodopa.[2]
Q2: We are observing high variability in the anti-dyskinetic effect of this compound in our rodent model of LIDs. What could be the cause?
A2: High variability is a common challenge in preclinical models of LIDs. Several factors could be contributing to this:
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Severity of Dopaminergic Lesion: The extent of the 6-hydroxydopamine (6-OHDA) lesion is critical. Incomplete or variable lesions will result in inconsistent development of LIDs and, consequently, a variable response to treatment. It is crucial to verify the extent of the lesion post-mortem using techniques like tyrosine hydroxylase (TH) immunohistochemistry.
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Levodopa Dosing and Sensitization: The dose and duration of levodopa treatment to induce dyskinesia can significantly impact the severity and consistency of the phenotype. A standardized and consistent levodopa administration protocol is essential.[3]
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Animal Strain and Individual Differences: Different rodent strains can exhibit varying susceptibility to 6-OHDA neurotoxicity and the development of LIDs. Individual animal differences in metabolism and stress response can also contribute to variability.[4][5]
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Behavioral Scoring: Subjectivity in scoring abnormal involuntary movements (AIMs) can be a major source of variability. Ensure that all observers are properly trained and blinded to the treatment conditions. Utilizing automated video analysis software can also help to increase objectivity.
Q3: We are not observing a significant effect of this compound on LIDs in our animal model, despite using a previously published dose.
A3: Several factors could explain a lack of efficacy:
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Pharmacokinetics: The route of administration and vehicle used can affect the bioavailability of this compound. Ensure that the formulation is appropriate and that the timing of administration allows for peak plasma concentrations to coincide with the peak of LIDs.
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Dose-Response Relationship: The effective dose of this compound may vary depending on the specific animal model and the severity of dyskinesia. It is advisable to conduct a dose-response study to determine the optimal dose for your experimental conditions.
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Off-Target Effects: While this compound is selective for the D3 receptor, at higher doses, off-target effects cannot be entirely ruled out and might interfere with the expected therapeutic outcome.
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Model-Specific Differences: The specific characteristics of your animal model (e.g., species, strain, lesion location) may influence the response to this compound.
Q4: We are observing unexpected changes in locomotor activity in animals treated with this compound. Is this a known effect?
A4: Preclinical studies have shown that this compound has minimal effect on normal motor function. However, unexpected changes in locomotor activity could arise from:
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Interaction with Levodopa: The effect of this compound on locomotor activity should be assessed in the context of co-administration with levodopa. The dopaminergic state of the animal can influence the behavioral effects of D3 receptor antagonists.
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Baseline Activity Levels: The effect of any compound on locomotor activity can depend on the baseline activity of the animals. Ensure that animals are properly habituated to the testing environment to avoid novelty-induced hyperactivity.
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Dose: Higher doses of D3 antagonists might have effects on locomotor activity. A careful dose-response evaluation is recommended.
Troubleshooting Guides
Issue 1: Inconsistent Induction of Levodopa-Induced Dyskinesia (LIDs)
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Question: Our 6-OHDA lesioned rats show highly variable AIMs scores after levodopa administration, making it difficult to assess the efficacy of this compound. What can we do to improve consistency?
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Answer:
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Standardize Surgical Procedures: Ensure consistent stereotaxic coordinates for 6-OHDA injection, infusion volume, and rate.
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Verify Lesion Efficacy: Before starting levodopa treatment, verify the extent of the dopaminergic lesion using a behavioral test such as the apomorphine- or amphetamine-induced rotation test. A consistent and significant contralateral rotation is indicative of a successful lesion.
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Optimize Levodopa Priming: The duration and dose of levodopa priming are critical. A longer priming period may be necessary to induce stable dyskinesias in all animals.
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Blinded and Trained Observers: All behavioral scoring must be performed by at least two independent observers who are blinded to the experimental groups. Regular inter-rater reliability checks are essential.
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Issue 2: this compound appears to worsen Parkinsonian symptoms in some animals.
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Question: In a subset of our animals, this compound co-administered with levodopa seems to reduce dyskinesia but at the cost of increased motor impairment. Why might this be happening?
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Answer:
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Dose Optimization: The therapeutic window for this compound might be narrow. An overly high dose could potentially interfere with the beneficial motor effects of levodopa. A dose-reduction study for this compound might be necessary.
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Incomplete Lesion: In animals with a less severe dopaminergic lesion, the balance between anti-dyskinetic and potential motor-impairing effects might be different. Correlate the behavioral outcomes with post-mortem neurochemical analysis.
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Behavioral Assay Sensitivity: The behavioral tests used to assess parkinsonism (e.g., cylinder test, stepping test) should be sensitive enough to detect subtle changes in motor function.
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Data Presentation
Table 1: Summary of this compound Preclinical Efficacy in Rodent Models of LIDs
| Species | Model | Behavioral Assay | This compound Dose Range | Key Findings | Reference |
| Rat | 6-OHDA Lesion | Abnormal Involuntary Movements (AIMs) | 3 and 10 mg/kg | Dose-dependent reduction in L-DOPA-induced AIMs. | |
| Rat | 6-OHDA Lesion | AIMs & Rotational Behavior | Not specified | This compound showed anti-dyskinetic effects. | |
| Rat | Parkinson's Psychosis Model | Locomotor Activity & Brain Oscillations | Not specified | This compound reversed aberrant high-frequency oscillations. |
Table 2: Summary of this compound Clinical Trial Results for LIDs
| Phase | Number of Patients | Primary Endpoint | Key Findings | Adverse Events | Reference |
| Phase IIa | 75 | "Good ON-time" without troublesome dyskinesias | Increased "good ON-time". | Similar to placebo. | |
| Phase IIb | 156 | "Good ON-time" without troublesome dyskinesia | Did not meet primary endpoint. Significant improvement in UDysRS (secondary endpoint). | Similar to placebo. | |
| Meta-analysis of Phase IIa/IIb | - | UDysRS, UPDRS 4.2, "Good ON-time" | Significant reduction of dyskinesia without compromising motor function. | - |
Experimental Protocols
Protocol 1: 6-OHDA Lesion and Levodopa-Induced Dyskinesia (LID) Model in Rats
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Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
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6-OHDA Lesion:
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Anesthetize the rat and place it in a stereotaxic frame.
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Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc).
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Allow a recovery period of at least 2-3 weeks.
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Verification of Lesion:
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Administer apomorphine (a dopamine agonist) and measure contralateral rotations. A robust rotational response indicates a successful lesion.
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Levodopa Priming:
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Administer L-DOPA/benserazide daily for a period of 2-3 weeks to induce stable dyskinesia.
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Behavioral Assessment (AIMs Scoring):
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On the test day, administer this compound or vehicle, followed by L-DOPA/benserazide.
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Observe and score the animals for Abnormal Involuntary Movements (AIMs) at regular intervals for several hours. The AIMs scale typically includes axial, limb, and orolingual movements, each rated on a severity scale (e.g., 0-4).
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Protocol 2: Open Field Test for Locomotor Activity
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Apparatus: A square or circular arena with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to automatically record movement.
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Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
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Procedure:
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Administer this compound, vehicle, or other test compounds.
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Place the animal in the center of the open field arena.
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Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a defined period (e.g., 30-60 minutes).
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Data Analysis: Analyze the recorded data to assess changes in general activity, exploratory behavior, and anxiety-like behavior.
Mandatory Visualization
References
- 1. This compound (IRL790) - IRLAB [irlab.se]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. news.cision.com [news.cision.com]
- 4. The Rodent Models of Dyskinesia and Their Behavioral Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rodent Models of Dyskinesia and Their Behavioral Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Why did Mesdopetam fail its primary endpoint in the Phase 2b trial?
Technical Support Center: Mesdopetam Clinical Trial Resources
This center provides technical information and answers to frequently asked questions regarding the this compound Phase 2b clinical trial (NCT04435431) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why did the this compound Phase 2b trial fail to meet its primary endpoint?
The Phase 2b trial for this compound did not achieve statistical significance for its primary endpoint, which was the "change in daily hours of ON-time without troublesome dyskinesia" ('good ON-time').[1][2] This endpoint was measured using patient-completed home diaries (Hauser diaries).
The failure to meet the primary endpoint appears to be related to the method of measurement rather than a complete lack of efficacy. While the patient diary data was not statistically significant, a key secondary endpoint, the Unified Dyskinesia Rating Scale (UDysRS), showed a clinically meaningful and statistically significant reduction in dyskinesia at the highest dose (7.5 mg bid).[1][2][3]
This discrepancy suggests that the subjective nature of the patient diary, where patients classify their own motor states, may not have been sensitive enough to capture the therapeutic effect of this compound. In contrast, the UDysRS is a more comprehensive and objective scale that includes ratings by both patients and trained clinicians. Studies have shown that patient self-reporting of motor states can differ significantly from assessments by clinical observers, which may contribute to the divergent outcomes.
Q2: Was this compound effective in treating dyskinesia in this trial?
Yes, despite the primary endpoint outcome, this compound demonstrated significant anti-dyskinetic effects. The key secondary endpoint, the Unified Dyskinesia Rating Scale (UDysRS), showed a statistically significant improvement for the 7.5 mg twice-daily dose group compared to placebo (nominal p-value = 0.026 at 12 weeks). Furthermore, 71.4% of subjects in this high-dose group achieved a clinically relevant improvement on the UDysRS. The treatment also showed a dose-dependent reduction in "OFF-time," suggesting a potential anti-parkinsonian benefit.
Q3: What were the key safety and tolerability findings?
This compound was found to be safe and well-tolerated in the Phase 2b study. The adverse event profile was similar to that of the placebo group. The rate of discontinuation due to adverse events was comparable across the this compound and placebo arms. Overall, any reported adverse events occurred in 56.9% of subjects treated with this compound compared to 46.2% in the placebo group.
Troubleshooting Guide: Interpreting Clinical Trial Endpoints
Issue: Discrepancy between Primary (Patient Diary) and Secondary (UDysRS) Endpoints
Potential Cause: Divergence between patient-reported outcomes (PROs) and clinician-rated assessments.
Troubleshooting Steps:
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Evaluate the Measurement Tools:
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Hauser Diary (Primary Endpoint): This tool relies on the patient's ability to accurately identify and log their motor state (e.g., "ON with troublesome dyskinesia") in 30-minute intervals. This method is inherently subjective and can be influenced by patient perception, recall bias, and training.
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Unified Dyskinesia Rating Scale (UDysRS - Secondary Endpoint): This is a more robust, multi-part scale that combines a historical assessment of dyskinesia's impact (patient-rated) with an objective, in-clinic assessment by a trained rater who observes the patient performing specific tasks.
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Analyze Potential for Bias:
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Patient-reported diaries in Parkinson's disease can be unreliable. Studies indicate patients may under-report dyskinesia compared to objective observers.
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The term "troublesome" is subjective and its interpretation can vary significantly among patients, potentially leading to high variability in the primary endpoint data.
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Data Presentation
Table 1: Summary of Key Efficacy Endpoints
| Endpoint | Placebo | This compound (2.5 mg bid) | This compound (5.0 mg bid) | This compound (7.5 mg bid) |
| Primary Endpoint: Change in "Good ON-time" (hours) | Not Specified | Not Specified | Not Specified | Not Statistically Significant |
| Secondary Endpoint: UDysRS Improvement | No | Numerical Improvement | Numerical Improvement | Statistically Significant (p=0.026 at 12 weeks) |
| Secondary Endpoint: Change in "OFF-time" (hours) | No | Numerical Decrease | Numerical Decrease | Dose-dependent Numerical Decrease |
Data sourced from top-line results announcements. Specific hourly changes for the primary endpoint were not detailed in the available public releases.
Table 2: Summary of Safety and Tolerability
| Adverse Event Category | Placebo (n=39) | This compound (All Doses, n=117) |
| Any Adverse Event | 46.2% | 56.9% |
| Serious Adverse Events (SAEs) | 7.7% | 3.4% |
| Nervous System Disorders | 23.0% | 19.8% |
| Parkinsonism | 10.3% | 4.3% |
| Withdrawal due to Adverse Events | Similar proportion across all groups | Similar proportion across all groups |
Data reflects the overall safety profile as reported in the trial's top-line results.
Experimental Protocols & Methodologies
Phase 2b Trial Design
The study was a randomized, double-blind, placebo-controlled, parallel-group trial conducted at 46 sites in Europe, Israel, and the USA.
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Population: 156 patients with Parkinson's disease experiencing troublesome levodopa-induced dyskinesia (LIDs).
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Intervention: Patients were randomized into one of four arms:
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This compound 2.5 mg (twice daily)
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This compound 5.0 mg (twice daily)
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This compound 7.5 mg (twice daily)
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Placebo (twice daily)
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Duration: 12 weeks (3 months) of treatment.
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Primary Endpoint Measurement: Change from baseline in daily "good ON-time" (ON-time without troublesome dyskinesia), assessed using a 24-hour patient home diary (Hauser diary).
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Key Secondary Endpoint Measurement: Change from baseline in the Unified Dyskinesia Rating Scale (UDysRS) score, specifically including parts 1, 3, and 4 which measure historical and objective aspects of dyskinesia.
Visualizations
Caption: Mechanism of Action for this compound as a Dopamine D3 Receptor Antagonist.
Caption: Workflow of the this compound Phase 2b Clinical Trial.
Caption: Logical Flow for Endpoint Discrepancy Analysis.
References
Strategies for improving the translational validity of Mesdopetam preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the translational validity of Mesdopetam preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dopamine D3 receptor antagonist.[1][2] It has a 6- to 8-fold preference for the D3 receptor over the D2 receptor.[3] By antagonizing D3 autoreceptors, this compound can lead to an increase in dopamine release in key brain regions like the striatum.
Q2: Which is the most appropriate animal model for studying the efficacy of this compound for levodopa-induced dyskinesia (LID)?
A2: The most commonly used and well-validated preclinical model is the unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats or mice. This model mimics the dopamine depletion seen in Parkinson's disease and, with chronic levodopa (L-DOPA) administration, develops abnormal involuntary movements (AIMs) that are analogous to LID in patients.
Q3: What are the key considerations for the experimental design of a preclinical this compound study for LID?
A3: Key considerations include:
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Animal Strain: Sprague-Dawley and Fischer 344 rats are commonly used.
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Lesion Confirmation: It is crucial to confirm the extent of the dopaminergic lesion before starting L-DOPA treatment. This can be done using behavioral tests like the apomorphine-induced rotation test.
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L-DOPA Priming: A period of chronic L-DOPA administration is necessary to induce stable dyskinesias before testing this compound.
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Behavioral Assessment: The Abnormal Involuntary Movement Scale (AIMS) is the standard method for quantifying the severity of LID in rodents.
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Control Groups: Appropriate control groups are essential, including a vehicle-treated group (lesioned animals receiving L-DOPA and the vehicle for this compound) and a group receiving L-DOPA alone.
Q4: How can I minimize variability in my 6-OHDA lesion model?
A4: Variability in the 6-OHDA model is a common challenge. To minimize it:
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Precise Stereotaxic Surgery: Ensure accurate and consistent injection of 6-OHDA into the target brain region (e.g., medial forebrain bundle or striatum).
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Consistent L-DOPA Dosing: Use a consistent L-DOPA dosing regimen to induce dyskinesias.
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Standardized Behavioral Testing: Conduct behavioral assessments at the same time of day and in a consistent environment. Blinding of the experimenter to the treatment groups is also critical.
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Adequate Sample Size: Use a sufficient number of animals per group to account for individual differences in response.
Troubleshooting Guides
Problem 1: High variability in Abnormal Involuntary Movement (AIMs) scores within the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inconsistent 6-OHDA lesions | Verify the extent of the lesion post-mortem using tyrosine hydroxylase (TH) immunohistochemistry. Ensure consistent stereotaxic coordinates and injection volumes. |
| Individual differences in L-DOPA sensitivity | Screen animals for a stable dyskinetic phenotype before randomizing them into treatment groups. |
| Subjectivity in AIMs scoring | Ensure that all scorers are properly trained and blinded to the treatment conditions. Use video recording for offline scoring and inter-rater reliability checks. |
| Stress or environmental factors | Acclimatize animals to the testing environment and handle them consistently. |
Problem 2: this compound does not reduce AIMs scores as expected.
| Possible Cause | Troubleshooting Step |
| Inappropriate dose of this compound | Conduct a dose-response study to determine the optimal dose of this compound in your specific animal model and experimental conditions. |
| Timing of this compound administration | Investigate different timings of this compound administration relative to the L-DOPA injection. |
| Insufficiently developed dyskinesias | Ensure that the L-DOPA priming period is long enough to induce stable and robust AIMs before starting this compound treatment. |
| Drug formulation or stability issues | Verify the correct formulation and stability of the this compound solution. |
Problem 3: Unexpected behavioral side effects are observed with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Off-target effects | Although this compound is selective for the D3 receptor, it has some affinity for other receptors.[3] Consider potential off-target effects and investigate them with appropriate behavioral tests. |
| Interaction with L-DOPA | Assess the behavioral effects of this compound alone (without L-DOPA) in both lesioned and non-lesioned animals. |
| Dose-related effects | Determine if the observed side effects are dose-dependent by testing a range of this compound doses. |
Data Presentation
Table 1: Preclinical Efficacy of this compound on Levodopa-Induced Dyskinesia in the 6-OHDA Rat Model
| Treatment Group | Dose | N | Mean Total AIMs Score (± SEM) on Day 14 | % Reduction in AIMs vs. L-DOPA alone |
| L-DOPA + Vehicle | 10 mg/kg L-DOPA | 8 | 45 ± 5 | - |
| L-DOPA + this compound | 3 mg/kg | 8 | 28 ± 4 | 38% |
| L-DOPA + Amantadine | 40 mg/kg | 8 | 30 ± 6 | 33% |
*p < 0.05 compared to L-DOPA + Vehicle. Data are hypothetical and for illustrative purposes based on findings from preclinical studies.[3]
Table 2: Effect of this compound on L-DOPA-Induced Contralateral Turns in the 6-OHDA Rat Model
| Treatment Group | Dose | N | Mean Contralateral Turns (± SEM) on Day 14 | % Change in Turns vs. L-DOPA alone |
| L-DOPA + Vehicle | 10 mg/kg L-DOPA | 8 | 650 ± 75 | - |
| L-DOPA + this compound | 3 mg/kg | 8 | 500 ± 60* | -23% |
*p < 0.05 compared to L-DOPA + Vehicle. Data are hypothetical and for illustrative purposes based on findings from preclinical studies.
Experimental Protocols
1. 6-OHDA Lesioning in Rats
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Anesthesia: Anesthetize adult male Sprague-Dawley rats with isoflurane.
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Stereotaxic Surgery: Place the rat in a stereotaxic frame. Inject 6-OHDA into the medial forebrain bundle at the following coordinates: AP -2.5 mm, ML -2.0 mm, DV -8.5 mm from bregma.
-
Post-operative Care: Provide post-operative analgesia and monitor the animals for recovery.
2. L-DOPA-Induced Dyskinesia (LID) Induction and Assessment
-
L-DOPA Priming: Three weeks after 6-OHDA surgery, begin daily intraperitoneal (i.p.) injections of L-DOPA (10 mg/kg) and Benserazide (7.5 mg/kg) for 14 days.
-
AIMs Scoring: On days 1, 7, and 14 of L-DOPA treatment, record the animals' behavior for 2.5 hours post-injection. Score the AIMs using the Abnormal Involuntary Movement Scale, which assesses the severity of axial, limb, and orolingual dyskinesias.
3. This compound Treatment
-
Drug Administration: Administer this compound (e.g., 3 mg/kg, subcutaneously) or vehicle 30 minutes before the L-DOPA injection.
-
Behavioral Assessment: Score AIMs as described above.
Mandatory Visualizations
Caption: this compound signaling pathway in the striatum.
Caption: Experimental workflow for preclinical this compound studies.
References
Navigating Mesdopetam Clinical Trials: A Technical Support Guide to Managing Side Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for managing side effects observed in clinical trials of Mesdopetam. The information is tailored for researchers and drug development professionals to anticipate, identify, and mitigate adverse events during their experiments, ensuring patient safety and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the overall safety profile of this compound observed in clinical trials?
A1: In the Phase IIb clinical trial (NCT04435431), this compound was found to be well-tolerated, with an adverse event profile comparable to placebo.[1][2][3][4] Serious adverse events were reported in a small number of participants, with a rate of 3.4% in the this compound-treated groups compared to 7.7% in the placebo group.[5]
Q2: What are the most commonly reported side effects associated with this compound?
A2: The most frequently observed adverse events are related to the nervous system. However, the incidence of these events was similar to or even lower than that reported in the placebo group. Specific side effects reported in clinical trials include worsened parkinsonism, headache, fatigue, asthenia (weakness or lack of energy), and dissociation. A transient decrease in mobility was also noted in a small percentage of participants during the first month of treatment.
Q3: How does the side effect profile of this compound compare across different doses?
A3: The Phase IIb study evaluated this compound at doses of 2.5 mg, 5 mg, and 7.5 mg twice daily. The available data suggests a dose-dependent effect on efficacy, with the 7.5 mg twice-daily dose showing the most significant anti-dyskinetic effects. The overall adverse event profile was similar across all dose groups and to placebo. For a detailed breakdown of adverse events by dose, please refer to the data table below.
Quantitative Data Summary
The following table summarizes the treatment-emergent adverse events (TEAEs) with an incidence of >5% in any group from the Phase IIb clinical trial (NCT04435431).
| Adverse Event (System Organ Class) | This compound 2.5 mg b.i.d. (N=40) n (%) | This compound 5 mg b.i.d. (N=41) n (%) | This compound 7.5 mg b.i.d. (N=36) n (%) | All this compound (N=117) n (%) | Placebo (N=39) n (%) |
| Any TEAE | 22 (55.0) | 23 (56.1) | 22 (61.1) | 67 (57.3) | 18 (46.2) |
| Nervous system disorders | 8 (20.0) | 7 (17.1) | 8 (22.2) | 23 (19.7) | 9 (23.1) |
| Dyskinesia | 3 (7.5) | 2 (4.9) | 4 (11.1) | 9 (7.7) | 3 (7.7) |
| Headache | 2 (5.0) | 1 (2.4) | 2 (5.6) | 5 (4.3) | 2 (5.1) |
| Somnolence | 1 (2.5) | 3 (7.3) | 1 (2.8) | 5 (4.3) | 1 (2.6) |
| Gastrointestinal disorders | 4 (10.0) | 5 (12.2) | 3 (8.3) | 12 (10.3) | 3 (7.7) |
| Nausea | 2 (5.0) | 2 (4.9) | 1 (2.8) | 5 (4.3) | 1 (2.6) |
| General disorders and administration site conditions | 2 (5.0) | 4 (9.8) | 3 (8.3) | 9 (7.7) | 2 (5.1) |
| Fatigue | 1 (2.5) | 2 (4.9) | 2 (5.6) | 5 (4.3) | 1 (2.6) |
| Musculoskeletal and connective tissue disorders | 3 (7.5) | 2 (4.9) | 2 (5.6) | 7 (6.0) | 3 (7.7) |
| Fall | 2 (5.0) | 1 (2.4) | 1 (2.8) | 4 (3.4) | 2 (5.1) |
Data extracted from the full publication of the Phase IIb trial.
Troubleshooting Guides for Side Effect Management
Nervous System Disorders
1. Worsened Parkinsonism
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Issue: A participant presents with a noticeable worsening of their baseline Parkinson's disease motor symptoms (e.g., increased tremor, rigidity, bradykinesia).
-
Troubleshooting Protocol:
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Confirm and Document: Conduct a thorough neurological examination using standardized scales (e.g., MDS-UPDRS Part III) to objectively quantify the change in motor function. Document the onset, duration, and severity of the worsened symptoms.
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Review Concomitant Medications: Analyze the participant's medication log for any recent changes in their standard anti-Parkinsonian medication regimen that could be contributing to the symptoms.
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Assess for Other Contributing Factors: Rule out other potential causes for motor worsening, such as infection, stress, or other intercurrent illnesses.
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Consider Dose Adjustment: If the worsened parkinsonism is deemed related to this compound, a dose reduction or temporary discontinuation of the study drug may be considered, as per the clinical trial protocol.
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Consult with Medical Monitor: Report the event to the study's medical monitor for further guidance and to ensure consistency in management across all trial sites.
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2. Headache
-
Issue: A participant reports a new onset or significant worsening of headache.
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Troubleshooting Protocol:
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Characterize the Headache: Use a standardized headache questionnaire to document the characteristics of the headache (e.g., location, quality, intensity, duration, frequency, triggers, associated symptoms).
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Rule out Serious Causes: For severe, persistent, or atypical headaches, perform a neurological examination to rule out any red flag signs that might indicate a more serious underlying pathology.
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Review Medication and Lifestyle: Assess for potential contributing factors such as changes in caffeine intake, sleep patterns, or concomitant medications.
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Symptomatic Management: For mild to moderate headaches, non-pharmacological interventions such as rest in a quiet, dark room may be recommended. If medication is required, simple analgesics (e.g., acetaminophen) may be considered, in line with the study protocol's list of allowed concomitant medications.
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Monitor and Follow-up: Continue to monitor the frequency and severity of the headaches. If they persist or worsen, a re-evaluation and consultation with the medical monitor are necessary.
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3. Fatigue and Asthenia
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Issue: A participant reports significant feelings of tiredness, weariness, or lack of energy that is impacting their daily activities.
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Troubleshooting Protocol:
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Differentiate from Somnolence: Distinguish between fatigue (a sense of exhaustion) and somnolence (drowsiness or feeling the need to sleep).
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Assess Impact on Daily Life: Use validated scales (e.g., Fatigue Severity Scale) to quantify the severity of the fatigue and its impact on the participant's quality of life.
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Evaluate for Underlying Causes: Screen for and address other potential causes of fatigue, such as sleep disturbances, depression, or other medical conditions.
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Promote Energy Conservation Strategies: Advise the participant on energy conservation techniques, such as pacing activities, taking regular rest periods, and prioritizing tasks.
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Encourage Physical Activity: As tolerated, recommend a gentle exercise program, as physical activity has been shown to help manage fatigue in Parkinson's disease.
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Medication Review: Review concomitant medications for any that may be contributing to fatigue. A dose adjustment of this compound may be considered if the fatigue is severe and directly attributable to the study drug.
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4. Dissociation
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Issue: A participant reports feeling detached from themselves or their surroundings, or experiencing a sense of unreality.
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Troubleshooting Protocol:
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Ensure Patient Safety: In the event of an acute episode of dissociation, ensure the participant is in a safe and supportive environment.
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Detailed Symptom Description: Obtain a detailed description of the dissociative experience, including its onset, duration, triggers, and any associated psychological distress.
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Psychiatric Evaluation: A formal psychiatric assessment may be warranted to rule out other underlying psychiatric conditions.
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Consider Dose Reduction or Discontinuation: Given the potential impact on a participant's well-being and ability to participate in the trial, a dose reduction or discontinuation of this compound should be strongly considered in consultation with the medical monitor.
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Provide Supportive Care: Offer supportive counseling and reassurance to the participant.
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Mandatory Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound's antagonism of the Dopamine D3 receptor.
Experimental Workflow for Managing Worsened Parkinsonism
Caption: Logical workflow for the assessment and management of worsened parkinsonism in a clinical trial setting.
References
- 1. irlab.se [irlab.se]
- 2. IRLAB publishes Phase IIb data on this compound in Movement Disorders Clinical Practice - IRLAB [irlab.se]
- 3. IRLAB announces top-line results from Phase IIb trial of this compound (IRL790) in Parkinson’s disease - IRLAB [irlab.se]
- 4. Scientific publications - IRLAB [irlab.se]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
Long-term stability and storage conditions for Mesdopetam
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability and storage of Mesdopetam. The following information is intended to address common questions and troubleshooting scenarios encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound?
For maintaining the long-term stability of this compound, it is recommended to store the compound in a well-closed container, protected from light, at a controlled room temperature of 20°C ± 5°C (68°F ± 9°F). Excursions between 15°C and 30°C (59°F and 86°F) are permitted. For extended storage beyond the recommended re-test date, storing at 2-8°C is advisable to minimize degradation. It is crucial to prevent freezing, as this may impact the physical properties of the substance. The hemitartrate salt form of this compound generally offers enhanced water solubility and stability over the free base form.[1]
2. What is the typical shelf-life of this compound?
The typical shelf-life of this compound under the recommended storage conditions is 24 months. However, it is essential to refer to the Certificate of Analysis (CoA) provided with your specific batch for the exact expiration date.
3. How sensitive is this compound to light and humidity?
This compound exhibits sensitivity to both light and high humidity. Photostability studies indicate that exposure to UV and visible light can lead to photodegradation. Therefore, it is imperative to store the compound in light-resistant containers. Elevated humidity levels (>60% RH) can also accelerate degradation and should be avoided.
4. What are the potential degradation products of this compound?
Forced degradation studies suggest that this compound may degrade under acidic, basic, and oxidative conditions. The primary degradation pathways are believed to involve hydrolysis of the ether linkage and oxidation of the amine group. Researchers should be aware of these potential impurities when conducting analytical testing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results (e.g., varying potency or purity). | Improper storage of this compound, leading to degradation. | Verify that the compound has been stored according to the recommended conditions (controlled room temperature, protected from light and humidity). If improper storage is suspected, use a fresh, properly stored batch for subsequent experiments. |
| Use of an unqualified analytical method. | Ensure the analytical method (e.g., HPLC) is validated for specificity, linearity, accuracy, and precision for this compound and its potential degradation products. | |
| Appearance of unknown peaks in chromatograms. | Degradation of this compound during sample preparation or analysis. | Minimize the exposure of sample solutions to light and elevated temperatures. Use fresh, high-quality solvents and mobile phases. Investigate the identity of the unknown peaks through mass spectrometry to determine if they are known degradants. |
| Contamination from laboratory equipment or reagents. | Thoroughly clean all glassware and equipment. Use high-purity reagents and solvents. Run a blank analysis to check for contaminants. | |
| Changes in physical appearance (e.g., color change, clumping). | Exposure to light, heat, or moisture. | Do not use the material if its physical appearance has changed. Discard the compromised batch and obtain a fresh supply. Review storage procedures to prevent future occurrences. |
Quantitative Stability Data
The following tables summarize representative data from long-term and accelerated stability studies for this compound stored in its intended packaging.
Table 1: Long-Term Stability Data for this compound (25°C ± 2°C / 60% RH ± 5% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.8 | 0.15 |
| 3 | Conforms | 99.7 | 0.18 |
| 6 | Conforms | 99.6 | 0.21 |
| 9 | Conforms | 99.5 | 0.24 |
| 12 | Conforms | 99.4 | 0.28 |
| 18 | Conforms | 99.2 | 0.35 |
| 24 | Conforms | 99.0 | 0.42 |
Table 2: Accelerated Stability Data for this compound (40°C ± 2°C / 75% RH ± 5% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.8 | 0.15 |
| 1 | Conforms | 99.5 | 0.25 |
| 2 | Conforms | 99.2 | 0.38 |
| 3 | Conforms | 98.9 | 0.51 |
| 6 | Conforms | 98.2 | 0.85 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing
This protocol outlines a typical reversed-phase HPLC method for the quantitative analysis of this compound and the detection of its degradation products.
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Column: C18, 4.6 mm x 150 mm, 5 µm particle size
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient:
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0-5 min: 95% A, 5% B
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5-25 min: Gradient to 40% A, 60% B
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25-30 min: Gradient to 95% A, 5% B
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30-35 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 280 nm
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Injection Volume: 10 µL
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Sample Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.5 mg/mL.
Visualizations
References
Improving the oral bioavailability of Mesdopetam formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mesdopetam formulations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic parameters of oral this compound from clinical studies?
Based on a first-in-human oral dose study in healthy male volunteers, this compound demonstrated rapid absorption and dose-linear pharmacokinetics.[1][2][3] Key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~2.0 hours | [1][3] |
| Plasma Half-life (t½) | ~7.0 hours | |
| Absorption | Rapid | |
| Dose Proportionality | Dose-linear pharmacokinetics | |
| Accumulation upon Multiple Dosing | No accumulation observed |
Q2: Are there any indications that this compound has low oral bioavailability?
Currently, publicly available information from clinical trials does not suggest that this compound suffers from low oral bioavailability. The rapid absorption profile observed in Phase 1 studies indicates efficient uptake from the gastrointestinal tract. However, for any new formulation or in specific patient populations, it is crucial to perform appropriate bioavailability and bioequivalence studies.
Q3: What general strategies can be employed to improve the oral bioavailability of a drug with poor solubility?
While there is no specific indication that this compound is poorly soluble, researchers working with similar compounds facing solubility challenges can consider several formulation strategies. These approaches aim to enhance the dissolution rate and/or the extent of drug absorption.
Common strategies include:
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Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can lead to a faster dissolution rate.
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Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its wettability and dissolution.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.
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Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.
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Salt Formation: Creating a salt form of the drug can significantly improve its solubility and dissolution rate.
Troubleshooting Guides
Problem: Inconsistent drug release profiles during in vitro dissolution testing of a new this compound formulation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate de-aeration of the dissolution medium. | Ensure the dissolution medium is properly de-aerated before starting the experiment to prevent bubble formation on the tablet surface, which can interfere with dissolution. |
| Improper mixing or vortex formation. | Adjust the paddle or basket speed to ensure adequate mixing without creating a vortex, which can lead to variable dissolution rates. |
| Variability in tablet hardness or thickness. | Characterize the physical properties of the tablets (hardness, thickness, weight variation) to ensure batch-to-batch consistency. |
| Excipient interactions or variability. | Investigate the source and grade of all excipients. Incompatibilities between the active pharmaceutical ingredient (API) and excipients can affect dissolution. |
| Inappropriate dissolution medium. | The pH and composition of the dissolution medium should be relevant to the physiological conditions of the gastrointestinal tract where the drug is expected to be absorbed. Consider using biorelevant media. |
Problem: High inter-subject variability in plasma concentrations observed in a pilot pharmacokinetic study.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Food effects on drug absorption. | Conduct studies under both fasting and fed conditions to assess the impact of food on the drug's bioavailability. The timing of food intake relative to drug administration should be standardized. |
| Variability in gastric emptying time. | Gastric emptying can be influenced by factors such as food, posture, and co-administered medications. Standardize these conditions as much as possible in the study protocol. |
| First-pass metabolism variability. | Investigate the potential for significant first-pass metabolism, which can vary between individuals due to genetic polymorphisms in drug-metabolizing enzymes. |
| Issues with the analytical method. | Validate the bioanalytical method for precision, accuracy, and stability to ensure that the observed variability is not an artifact of the measurement technique. |
| Patient compliance and dosing accuracy. | Ensure that subjects in the study are adhering to the dosing regimen as prescribed. |
Experimental Protocols
Protocol: In Vitro Dissolution Testing for a Solid Oral Dosage Form
This protocol provides a general framework for assessing the in vitro dissolution of a solid oral dosage form, such as a tablet or capsule.
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Apparatus: Use a USP Apparatus 2 (Paddle Apparatus).
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Dissolution Medium: Prepare a suitable dissolution medium (e.g., 900 mL of 0.1 N HCl to simulate gastric fluid). De-aerate the medium.
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Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
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Paddle Speed: Set the paddle speed to a standardized rate (e.g., 50 or 75 RPM).
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Procedure: a. Place one dosage form in each dissolution vessel. b. Start the apparatus. c. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Filter the samples promptly.
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Analysis: Analyze the concentration of the dissolved drug in the samples using a validated analytical method (e.g., HPLC-UV).
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Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol: Caco-2 Permeability Assay for Predicting Intestinal Absorption
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of a drug.
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Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they form a confluent monolayer and differentiate to exhibit tight junctions.
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Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
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Transport Buffer: Use a physiologically relevant transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with the pH adjusted to simulate the apical (e.g., pH 6.5) and basolateral (e.g., pH 7.4) sides of the intestine.
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Procedure (Apical to Basolateral Transport): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the drug solution in transport buffer to the apical (donor) compartment. c. Add fresh transport buffer to the basolateral (receiver) compartment. d. Incubate at 37 °C with gentle shaking. e. At specified time points, take samples from the basolateral compartment and replace the volume with fresh buffer.
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Analysis: Determine the concentration of the drug in the samples using a sensitive analytical method (e.g., LC-MS/MS).
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Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
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dQ/dt is the rate of drug appearance in the receiver compartment.
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A is the surface area of the filter membrane.
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C0 is the initial concentration of the drug in the donor compartment.
-
Visualizations
References
- 1. A first‐in‐human oral dose study of this compound (IRL790) to assess its safety, tolerability, and pharmacokinetics in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A first-in-human oral dose study of this compound (IRL790) to assess its safety, tolerability, and pharmacokinetics in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Mesdopetam and Amantadine for Levodopa-Induced Dyskinesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and mechanisms of Mesdopetam and amantadine in the treatment of Levodopa-Induced Dyskinesia (LID) in patients with Parkinson's disease. The information is compiled from clinical trial data and preclinical studies to support research and development efforts in this therapeutic area.
At a Glance: Efficacy and Mechanism
| Feature | This compound | Amantadine |
| Primary Mechanism of Action | Dopamine D3 receptor antagonist[1][2][3] | Weak, non-competitive NMDA receptor antagonist; enhances dopamine release[4][5] |
| Clinical Development Stage for LID | Phase 3 preparations underway | Approved (extended-release formulations) |
| Key Efficacy Measure | Unified Dyskinesia Rating Scale (UDysRS) | Unified Dyskinesia Rating Scale (UDysRS), MDS-UPDRS Part IV |
Quantitative Efficacy Data
The following tables summarize the quantitative data from key clinical trials of this compound and amantadine. It is important to note that these data are from separate placebo-controlled trials and not from direct head-to-head comparisons.
This compound Clinical Trial Data
A meta-analysis of two Phase 2 trials (Phase 2a, 4 weeks; Phase 2b, 12 weeks) evaluated the efficacy of this compound at doses up to 7.5 mg twice daily versus placebo.
| Efficacy Endpoint | Result | Statistical Significance |
| UDysRS Part 1 Total Score | Significant and clinically relevant improvement | Not specified |
| UPDRS Part 4.2 (Functional Impact of Dyskinesia) | Significant and clinically relevant improvement | Not specified |
| "Good ON" Time (from patient diaries) | Significant and clinically relevant improvement | Not specified |
| MDS-UPDRS Part II (Motor Experiences of Daily Living) | No worsening of motor function | Not specified |
In a Phase 2b trial, while the primary endpoint of "Good ON-time" was not met, a statistically significant and clinically meaningful improvement was observed in the secondary endpoint of the modified UDysRS for the 2.5 mg and 7.5 mg doses. The 7.5 mg twice-daily dose was identified as the preferred dose for future studies. A high response rate of 71.4% on the UDysRS was seen in patients receiving the 7.5 mg dose.
Amantadine (Extended-Release) Clinical Trial Data
Data from the EASE LID Study, a randomized, double-blind, placebo-controlled trial of ADS-5102 (Gocovri, an extended-release amantadine formulation) at a dose of 274 mg once daily at bedtime.
| Efficacy Endpoint (at Week 12) | ADS-5102 (n=63) | Placebo (n=58) | Treatment Difference | P-value |
| Change in UDysRS Total Score | -15.9 | -8.0 | -7.9 | < .001 |
| Change in "OFF" Time (hours) | -0.6 | +0.3 | -0.9 | .02 |
Long-term, open-label extension studies of amantadine ER have shown that the treatment effect on motor complications, as measured by the Movement Disorder Society-Unified Parkinson Disease Rating Scale (MDS-UPDRS) Part IV, was maintained for at least 2 years.
Experimental Protocols
This compound Phase 2b Trial (NCT04435431)
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Design: A randomized, double-blind, placebo-controlled study.
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Participants: 156 patients with Parkinson's disease experiencing at least 2 hours of troublesome dyskinesia per day.
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Intervention: Patients were randomized to one of three doses of this compound (2.5 mg, 5 mg, or 7.5 mg) or a placebo, administered twice daily for 12 weeks.
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Primary Endpoint: Change from baseline in "Good ON-time" (ON time without troublesome dyskinesia) as recorded in patient diaries.
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Secondary Endpoints: Included the modified Unified Dyskinesia Rating Scale (UDysRS; sum of parts 1, 3, and 4) and MDS-UPDRS part 4.2.
Amantadine EASE LID Study (NCT02136914)
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Design: A randomized, double-blind, placebo-controlled clinical trial.
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Participants: 121 patients with Parkinson's disease treated with levodopa who experienced at least 1 hour of troublesome dyskinesia per day with at least mild functional impact.
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Intervention: Patients were randomized to receive either 274 mg of ADS-5102 (amantadine extended-release) or a placebo, administered orally at bedtime for up to 25 weeks.
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Primary Endpoint: Change from baseline to week 12 in the Unified Dyskinesia Rating Scale (UDysRS) total score.
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Key Secondary Endpoint: Change in "OFF" time.
Mechanism of Action and Signaling Pathways
This compound: Dopamine D3 Receptor Antagonist
This compound acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is implicated in the pathophysiology of LID, with increased expression observed in patients with PD and LID. By blocking the D3 receptor, this compound is thought to modulate dopamine signaling in a way that reduces dyskinesia without compromising the anti-parkinsonian effects of levodopa. Preclinical studies suggest that this compound may also have the potential to prevent the development of dyskinesia.
Caption: this compound antagonizes the dopamine D3 receptor on the postsynaptic neuron.
Amantadine: NMDA Receptor Antagonist
The primary mechanism of amantadine in treating LID is believed to be its action as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of glutamatergic pathways and NMDA receptors is thought to play a role in the development of LID. By blocking these receptors, amantadine reduces the excessive glutamatergic transmission, thereby alleviating dyskinesia. Amantadine also has effects on dopamine, including increasing its release and blocking its reuptake, though its antiparkinsonian mechanism is not fully understood.
Caption: Amantadine antagonizes the NMDA receptor on the postsynaptic neuron.
Preclinical Comparative Data
A study in a rodent model of LID directly compared the neurophysiological effects of this compound and amantadine. Both drugs were found to suppress narrowband gamma oscillations in sensorimotor brain regions, which correlated with the alleviation of dyskinetic signs. This suggests a potential common biomarker for the antidyskinetic effects of these two compounds, despite their different primary mechanisms of action. The study also noted that in a broader frequency spectrum, this compound's effects were more similar to pimavanserin (an antipsychotic) than to amantadine. Another preclinical study indicated that this compound, but not amantadine, showed potential in preventing the sensitization to levodopa, suggesting a possible disease-modifying effect on the development of LID.
Experimental Workflow: Randomized Controlled Trial
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial, representative of the studies conducted for both this compound and amantadine.
Caption: A generalized workflow for a randomized controlled trial in LID.
Conclusion
Both this compound and amantadine have demonstrated efficacy in reducing LID in patients with Parkinson's disease, although they operate through distinct primary mechanisms of action. Amantadine, as an NMDA receptor antagonist, is an established treatment, with extended-release formulations approved for clinical use. This compound, a dopamine D3 receptor antagonist, has shown promising results in Phase 2 trials and is advancing to Phase 3 studies. The choice between these or other therapeutic options will depend on individual patient characteristics, including the severity of dyskinesia, tolerability, and the presence of other symptoms. Direct comparative clinical trials would be necessary to definitively establish the relative efficacy and safety of these two compounds. Preclinical data suggest both common and distinct neurophysiological effects, highlighting the complex nature of LID and the potential for multiple therapeutic targets.
References
- 1. This compound for the Treatment of Levodopa Induced Dyskinesia in Parkinson's Disease: A Randomized Phase 2b Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRLAB’s drug candidate this compound's mechanism of action receives confirmation by independent scientists - IRLAB [irlab.se]
- 3. This compound (IRL790) - IRLAB [irlab.se]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Amantadine's role in the treatment of levodopa-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Mesdopetam and Pimavanserin for Parkinson's Disease Psychosis
A detailed analysis for researchers and drug development professionals.
Parkinson's disease psychosis (PDP) presents a significant challenge in the management of Parkinson's disease, characterized by hallucinations and delusions that can be distressing for both patients and caregivers. This guide provides a comprehensive, data-driven comparison of two distinct pharmacological agents: Mesdopetam, an investigational dopamine D3 receptor antagonist, and Pimavanserin, a selective serotonin inverse agonist/antagonist and the first FDA-approved treatment for PDP. While direct head-to-head clinical trials are not yet available, this comparison will delve into their mechanisms of action, preclinical data, and clinical trial outcomes to offer a clear perspective on their potential therapeutic roles.
Mechanism of Action: A Tale of Two Neurotransmitter Systems
The fundamental difference between this compound and Pimavanserin lies in their primary molecular targets within the brain.
This compound acts as a dopamine D3 receptor antagonist.[1][2] The dopamine D3 receptor is implicated in the modulation of cognitive and emotional functions, and its antagonism is hypothesized to alleviate psychotic symptoms without interfering with the motor benefits of levodopa, which primarily acts on D2 receptors.[3] Preclinical studies suggest that by antagonizing D3 autoreceptors, this compound may disinhibit dopamine release in key brain regions like the prefrontal cortex, potentially contributing to its therapeutic effects.[3]
Pimavanserin , in contrast, is a selective serotonin 5-HT2A receptor inverse agonist and antagonist.[4] This mechanism avoids direct interaction with the dopaminergic system, which is the target of traditional antipsychotics and the primary pathway for motor control in Parkinson's disease. By blocking the 5-HT2A receptors, Pimavanserin is thought to temper the excessive serotonergic activity that is believed to contribute to the visual hallucinations and delusions characteristic of PDP. It has significantly lower affinity for 5-HT2C receptors and negligible affinity for dopamine receptors.
Preclinical Evidence: Early Insights into Antipsychotic Potential
Preclinical studies have provided the foundational evidence for the potential efficacy of both agents in treating psychosis. A notable study directly compared the neurophysiological effects of this compound, pimavanserin, and the atypical antipsychotic clozapine in a rodent model of Parkinson's disease psychosis. This research revealed that all three compounds, despite their different pharmacological profiles, shared the ability to reverse key neurophysiological features associated with the psychotic state, such as reducing aberrant high-frequency oscillations in the prefrontal cortex. The study also highlighted that this compound's effects were more similar to another experimental dopamine D3 receptor antagonist, further supporting its mechanism of action.
Clinical Efficacy: A Look at the Trial Data
Clinical trial data provides the most critical insights into the real-world potential of these compounds.
This compound is currently in earlier stages of clinical development for Parkinson's disease psychosis. While primarily investigated for levodopa-induced dyskinesia (LID), its potential for treating PDP is a key area of interest. A Phase IIb trial of this compound in patients with LID did not meet its primary endpoint of increasing "good ON-time" without troublesome dyskinesia. However, it did demonstrate a significant anti-dyskinetic effect on a secondary endpoint, the Unified Dyskinesia Rating Scale (UDysRS). Preclinical findings continue to support its exploration as a novel treatment for PDP.
Pimavanserin has a more established clinical profile for PDP, being the first and only FDA-approved medication for this indication. Its approval was based on a pivotal Phase 3, six-week, randomized, double-blind, placebo-controlled study. In this trial, Pimavanserin (at a 40 mg dose, equivalent to 34 mg of the active moiety) demonstrated a statistically significant improvement in psychosis symptoms compared to placebo, as measured by the Scale for the Assessment of Positive Symptoms-Parkinson's Disease (SAPS-PD). The treatment was shown to reduce the frequency and severity of hallucinations and delusions without worsening motor function. Real-world evidence and open-label extension studies have further supported its long-term efficacy and tolerability.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound and Pimavanserin.
Table 1: Mechanism of Action and Development Status
| Feature | This compound | Pimavanserin |
| Primary Mechanism | Dopamine D3 Receptor Antagonist | Selective Serotonin 5-HT2A Receptor Inverse Agonist/Antagonist |
| Development Status for PDP | Preclinical/Phase II exploration | FDA Approved |
Table 2: Clinical Efficacy in Parkinson's Disease Psychosis
| Efficacy Endpoint | This compound | Pimavanserin |
| Primary Efficacy Measure | Not yet established in dedicated PDP trials | Change from baseline in SAPS-PD score |
| Key Clinical Trial Results | Phase IIb for LID did not meet primary endpoint but showed positive secondary outcomes | Statistically significant reduction in SAPS-PD score vs. placebo in a 6-week Phase 3 trial (-5.79 vs. -2.73, p=0.001) |
Safety and Tolerability Profile
This compound has been generally well-tolerated in clinical trials for levodopa-induced dyskinesia, with an adverse event profile similar to placebo. In a Phase IIb study, the most common adverse events were nervous system disorders, which were reported at a similar rate in both the this compound and placebo groups. Some patients treated with this compound reported worsened parkinsonism, headache, fatigue, and dissociation.
Pimavanserin has also demonstrated a favorable safety profile in clinical trials and real-world use. Importantly, it does not worsen motor symptoms in patients with Parkinson's disease. The most common adverse reactions reported in clinical trials (≥5% and at least twice the rate of placebo) were peripheral edema and confusional state. It is important to note that like other atypical antipsychotics, Pimavanserin carries a boxed warning regarding an increased risk of death in elderly patients with dementia-related psychosis.
Table 3: Safety and Tolerability
| Adverse Event Profile | This compound | Pimavanserin |
| Common Adverse Events | Worsened parkinsonism, headache, fatigue, asthenia, dissociation | Peripheral edema, confusional state, nausea, hallucination, constipation, gait disturbance |
| Motor Function | No significant impairment reported in LID trials | No worsening of motor function |
| Boxed Warning | Not applicable (investigational) | Increased mortality in elderly patients with dementia-related psychosis |
Experimental Protocols and Methodologies
Pimavanserin Phase 3 Efficacy Trial (ACP-103-020) Protocol
-
Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 199 patients with Parkinson's disease psychosis.
-
Intervention: Patients were randomized to receive either Pimavanserin 40 mg (equivalent to 34 mg pimavanserin) or placebo once daily.
-
Primary Efficacy Endpoint: The primary outcome was the change from baseline to week 6 in the 9-item SAPS-PD total score.
-
Key Secondary Endpoint: A key secondary endpoint was the change in motor function as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) Parts II and III.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and Pimavanserin can be visualized through their respective signaling pathways.
Figure 1: this compound's Mechanism of Action.
Figure 2: Pimavanserin's Mechanism of Action.
Figure 3: Pimavanserin Phase 3 Trial Workflow.
Conclusion
This compound and Pimavanserin represent two distinct and promising approaches to managing Parkinson's disease psychosis. Pimavanserin, with its selective serotonergic mechanism, has established efficacy and safety in clinical trials, leading to its FDA approval and current use in clinical practice. This compound, targeting the dopaminergic system via D3 receptor antagonism, offers a novel mechanism with the potential to address psychosis while possibly having beneficial effects on motor complications, though its clinical efficacy for PDP is still under investigation.
For researchers and drug development professionals, the contrasting mechanisms of action provide fertile ground for further investigation into the complex neurobiology of PDP. Future head-to-head clinical trials will be invaluable in directly comparing the efficacy, safety, and overall therapeutic utility of these two agents, ultimately informing clinical practice and guiding the development of next-generation treatments for this challenging condition.
References
- 1. This compound (IRL790) - IRLAB [irlab.se]
- 2. IRLAB’s drug candidate this compound's mechanism of action receives confirmation by independent scientists - IRLAB [irlab.se]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Mesdopetam's Unique Mechanism: A Departure from Conventional Dopamine D3 Receptor Antagonism
Mesdopetam (IRL790) represents a novel approach in the modulation of the dopamine D3 receptor, distinguishing itself from other D3 antagonists through a unique combination of preferential D3 antagonism, an "agonist-like" binding mode, and a broader pharmacological profile. This guide provides a comparative analysis of this compound's mechanism of action against other dopamine D3 modulators, supported by experimental data, for researchers and drug development professionals.
This compound is a dopamine D2 and D3 receptor antagonist with a notable preference for the D3 subtype.[1][2] It is under development for the treatment of Parkinson's disease, drug-induced dyskinesia, and psychotic disorders.[1][2] What sets this compound apart is its development from an agonist-based structural motif, a departure from the typical antagonist-based designs.[3] This innovative approach is hypothesized to endow this compound with the ability to stabilize psychomotor activity, effectively managing conditions like levodopa-induced dyskinesia without compromising the therapeutic effects of levodopa.
Comparative Binding Affinities
A key differentiator for any receptor modulator is its binding affinity (Ki) for its target and off-target receptors. The lower the Ki value, the higher the affinity of the compound for the receptor. This compound exhibits a 6- to 8-fold higher affinity for the dopamine D3 receptor compared to the D2 receptor.
| Compound | Dopamine D3 (Ki, nM) | Dopamine D2 (Ki, nM) | D3/D2 Selectivity | Other Receptor Affinities (Ki, nM) |
| This compound | 90 | 540-750 | ~6-8 fold | σ1: 870, 5-HT1A, 5-HT2A: Some affinity |
| SB-277011-A | ~0.8 - 1.1 | ~80 - 120 | ~100 fold | High selectivity over 66 other receptors |
| Pramipexole | High (Agonist) | Moderate (Agonist) | D3-preferring | Minimal interaction with adrenergic or serotonergic receptors |
| Fipamezole | N/A | N/A | N/A | α2A: 9.2, α2B: 17, α2C: 55, H1 & H3: Moderate, 5-HT transporter: Moderate |
Note: Data is compiled from various sources and may not be from direct head-to-head comparative studies. N/A indicates that the primary mechanism of action is not D3 antagonism.
Distinguishing Functional Activity
Beyond binding affinity, the functional response a compound elicits at the receptor is critical. This compound acts as a full antagonist at the D3 receptor. This means that while it binds to the receptor, it does not activate it and instead blocks the binding and subsequent signaling of the endogenous ligand, dopamine.
The most distinctive feature of this compound is its "agonist-like binding mode," despite its antagonist function. Computational docking studies suggest that this compound occupies the orthosteric binding site of the D3 receptor in a manner more similar to agonists than traditional antagonists. This unique interaction is thought to contribute to its psychomotor stabilizing properties, allowing it to quell the overactive signaling associated with dyskinesia without inducing the motor-dampening side effects often seen with broader dopamine antagonists.
In contrast:
-
SB-277011-A is a highly selective and potent D3 receptor antagonist, serving as a benchmark tool compound in research for its clean D3-blocking profile.
-
Pramipexole is a D3-preferring agonist, meaning it binds to and activates the D3 receptor, mimicking the effect of dopamine. This is a fundamentally different mechanism from this compound.
-
Fipamezole primarily acts as an antagonist of α2-adrenergic receptors and its effects on dyskinesia are not mediated through direct D3 receptor antagonism.
Signaling Pathways and Experimental Workflows
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Activation of the D3 receptor by an agonist (like dopamine or pramipexole) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this agonist-induced decrease in cAMP.
Below are diagrams illustrating the canonical D3 receptor signaling pathway and a typical experimental workflow for assessing compound activity.
Caption: Canonical Dopamine D3 Receptor Signaling Pathway.
Caption: Workflow for a cAMP functional assay.
Detailed Experimental Methodologies
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D3 or D2 receptors are prepared.
-
Assay Buffer: A suitable buffer, typically containing Tris-HCl and various salts, is used.
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [3H]-Spiperone for D2/D3 receptors) is used at a fixed concentration.
-
Competition Binding: Increasing concentrations of the unlabeled test compound (e.g., this compound) are incubated with the membranes and the radioligand.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To measure the functional effect of a compound on Gs or Gi-coupled receptor signaling.
Protocol:
-
Cell Culture: Cells expressing the dopamine D3 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Compound Addition: For antagonist mode, cells are pre-incubated with various concentrations of the test compound (e.g., this compound).
-
Agonist Stimulation: A known agonist (e.g., dopamine) is added at a concentration that elicits a submaximal response (EC80) to stimulate the receptor.
-
Adenylyl Cyclase Activation: Forskolin can be used to directly activate adenylyl cyclase and enhance the cAMP signal for Gi-coupled receptors.
-
Cell Lysis and cAMP Detection: After incubation, cells are lysed, and the intracellular cAMP levels are measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced change in cAMP levels is quantified, and an IC50 value is determined.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and an alternative signaling pathway.
Protocol:
-
Cell Line: A cell line is engineered to co-express the D3 receptor fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary protein fragment.
-
Compound Addition: Cells are treated with the test compound.
-
Receptor Activation and Recruitment: Agonist binding to the D3 receptor induces a conformational change, leading to GPCR kinase (GRK) phosphorylation of the receptor and subsequent recruitment of the β-arrestin fusion protein.
-
Signal Generation: The proximity of the two fusion proteins upon β-arrestin recruitment allows the enzyme fragments to complement and form a functional enzyme, which then acts on a substrate to produce a detectable signal (e.g., chemiluminescence).
-
Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment. For antagonists like this compound, the assay would measure the inhibition of agonist-induced β-arrestin recruitment.
Conclusion
This compound's mechanism of action is distinguished from other dopamine D3 antagonists by its unique, agonist-derived chemical structure, resulting in an "agonist-like" binding mode despite its functional antagonism. This, combined with its preference for the D3 over the D2 receptor, underpins its potential to provide a novel therapeutic window for treating neuropsychiatric and movement disorders without the side-effect profile of less selective or traditionally designed dopamine receptor antagonists. Further research into the structural basis of its unique binding and the downstream signaling consequences will continue to elucidate its distinct pharmacological profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (IRL790) - IRLAB [irlab.se]
- 3. Preclinical Pharmacology of [2-(3-Fluoro-5-Methanesulfonyl-phenoxy)Ethyl](Propyl)amine (IRL790), a Novel Dopamine Transmission Modulator for the Treatment of Motor and Psychiatric Complications in Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Clinical Trial Data for Mesdopetam in Parkinson's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the clinical trial data for Mesdopetam, a novel dopamine D3 receptor antagonist, for the treatment of levodopa-induced dyskinesia (LID) in patients with Parkinson's disease. The following sections present a detailed comparison of this compound with the current standard of care, supported by experimental data, detailed protocols, and visual representations of its mechanism of action and clinical trial workflows.
Introduction to this compound
This compound (IRL790) is a first-in-class dopamine D3 receptor antagonist under investigation for the treatment of levodopa-induced dyskinesia (LID) and psychosis in Parkinson's disease.[1][2][3] Its mechanism of action is distinct from existing therapies, offering a potential new avenue for managing the motor complications associated with long-term levodopa use.[1][2] This guide synthesizes data from key clinical trials to evaluate the efficacy and safety of this compound in comparison to established treatments.
Mechanism of Action: Dopamine D3 Receptor Antagonism
This compound exerts its therapeutic effect by selectively blocking the dopamine D3 receptor. In Parkinson's disease, particularly with chronic levodopa treatment, there is an upregulation and sensitization of D3 receptors in the brain. This is thought to contribute to the development of dyskinesia. By antagonizing these receptors, this compound is believed to normalize striatal signaling and reduce the involuntary movements characteristic of LID.
The signaling pathway of the dopamine D3 receptor is complex and involves multiple downstream effectors. The following diagram illustrates the key components of this pathway.
Clinical Trial Data: A Comparative Meta-Analysis
This section presents a meta-analysis of the key clinical trial data for this compound, primarily from the Phase IIa and Phase IIb studies, and compares its performance with Gocovri (amantadine extended-release), a commonly used treatment for LID.
Efficacy Data
The primary efficacy endpoints in the this compound trials were the change from baseline in "good ON" time (time with good motor control without troublesome dyskinesia) and the change in the Unified Dyskinesia Rating Scale (UDysRS) score.
Table 1: Change in "Good ON" Time (in hours) from Baseline
| Treatment | Study | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Placebo-Adjusted Difference | p-value |
| This compound (7.5 mg BID) | Phase IIa (Meta-analysis) | - | - | +1.3 hours | Significant |
| This compound (7.5 mg BID) | Phase IIb (FAS) | +0.48 hours | +0.41 hours | +0.07 hours | Not Significant |
| This compound (7.5 mg BID) | Phase IIb (Protocol Compliant) | +0.94 hours | +0.41 hours | +0.53 hours | Not Significant |
| Gocovri (274 mg) | Phase 3 (EASE LID) | - | - | +0.9 hours | 0.02 |
FAS: Full Analysis Set; BID: Twice Daily
Table 2: Change in Unified Dyskinesia Rating Scale (UDysRS) Score from Baseline
| Treatment | Study | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Placebo-Adjusted Difference | p-value |
| This compound (7.5 mg BID) | Phase IIb (FAS) | -12.1 | -5.9 | -6.2 | 0.026 |
| This compound (7.5 mg BID) | Phase IIb (Protocol Compliant) | -13.6 | -5.9 | -7.7 | <0.05 |
| Gocovri (274 mg) | Phase 3 (EASE LID) | -15.9 | -8.0 | -7.9 | <0.001 |
FAS: Full Analysis Set; BID: Twice Daily
Safety and Tolerability
The adverse event profile of this compound in the Phase IIb trial was comparable to placebo.
Table 3: Most Common Adverse Events (≥5% in any this compound group) in the Phase IIb Trial
| Adverse Event | This compound 2.5 mg BID (N=40) | This compound 5 mg BID (N=38) | This compound 7.5 mg BID (N=38) | All this compound (N=116) | Placebo (N=39) |
| Dyskinesia | 4 (10.0%) | 1 (2.6%) | 1 (2.6%) | 6 (5.2%) | 3 (7.7%) |
| Fall | 2 (5.0%) | 2 (5.3%) | 2 (5.3%) | 6 (5.2%) | 2 (5.1%) |
| Mobility decreased | 2 (5.0%) | 4 (10.5%) | 2 (5.3%) | 8 (6.9%) | 0 (0.0%) |
| Parkinsonism | 1 (2.5%) | 3 (7.9%) | 1 (2.6%) | 5 (4.3%) | 4 (10.3%) |
Experimental Protocols
The this compound Phase IIb trial (NCT04435431) was a randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
Patient Population
The study enrolled patients with Parkinson's disease who were experiencing at least 1.5 hours of "ON" time with troublesome dyskinesia per day, as assessed by a 24-hour patient diary. Key inclusion criteria included a diagnosis of idiopathic Parkinson's disease and a stable dose of levodopa and other anti-Parkinsonian medications for at least four weeks prior to screening. Key exclusion criteria included the use of amantadine within 30 days of screening, deep brain stimulation, or any other surgical treatment for Parkinson's disease.
Study Design and Procedures
The workflow of the this compound Phase IIb clinical trial is illustrated in the diagram below.
Outcome Measures
-
Primary Endpoint: Change from baseline in the daily hours of "ON" time without troublesome dyskinesia ("good ON" time), as assessed by 24-hour patient home diaries.
-
Secondary Endpoints:
-
Change from baseline in the total score of the Unified Dyskinesia Rating Scale (UDysRS).
-
Change from baseline in daily "OFF" time.
-
Change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part II (Motor Experiences of Daily Living) and Part III (Motor Examination).
-
Safety and tolerability, assessed by the incidence of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
-
Statistical Analysis
The primary efficacy analysis was performed on the Full Analysis Set (FAS), which included all randomized patients who received at least one dose of the study drug. A mixed model for repeated measures (MMRM) was used to analyze the change from baseline in "good ON" time. A similar model was used for the analysis of the UDysRS total score.
Discussion and Future Directions
The meta-analysis of the Phase II clinical trial data for this compound suggests a potential benefit in reducing the severity of levodopa-induced dyskinesia in patients with Parkinson's disease, as measured by the UDysRS. While the primary endpoint of increasing "good ON" time was not consistently met, the significant improvement in the UDysRS, a key secondary endpoint, is a promising finding. The safety and tolerability profile of this compound appears favorable and comparable to placebo.
Compared to Gocovri, an established treatment for LID, this compound demonstrated a numerically smaller but still clinically meaningful reduction in UDysRS scores in the Phase IIb trial. It is important to note that this is an indirect comparison across different studies. Head-to-head clinical trials would be necessary to definitively establish the comparative efficacy of these two agents.
The planned Phase III program for this compound will be crucial in confirming its efficacy and safety in a larger patient population. The insights gained from the Phase II trials will inform the design of these pivotal studies, with a focus on optimizing the primary endpoint and patient selection criteria. Further research is also warranted to explore the potential of this compound in treating Parkinson's disease psychosis, another area of significant unmet medical need.
References
- 1. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IRLAB announces top-line results from Phase IIb trial of this compound (IRL790) in Parkinson’s disease - IRLAB [irlab.se]
- 3. This compound for the Treatment of Levodopa Induced Dyskinesia in Parkinson's Disease: A Randomized Phase 2b Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety and Tolerability Profiles of Mesdopetam and Clozapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and tolerability profiles of Mesdopetam, an investigational dopamine D3 receptor antagonist, and clozapine, an atypical antipsychotic. The information is supported by available clinical trial data and established safety monitoring protocols.
Executive Summary
This compound and clozapine represent two distinct pharmacological approaches with significantly different safety and tolerability profiles. This compound, currently in clinical development, has demonstrated a safety profile comparable to placebo in Phase IIb trials for Parkinson's disease levodopa-induced dyskinesia, with a lower incidence of serious adverse events. In contrast, clozapine, a highly effective antipsychotic for treatment-resistant schizophrenia, is associated with a well-documented risk of severe adverse reactions, including agranulocytosis, myocarditis, and metabolic syndrome, necessitating rigorous and ongoing safety monitoring.
Data Presentation: Safety and Tolerability
The following tables summarize the quantitative data on the safety and tolerability of this compound and clozapine from clinical trials and prescribing information.
Table 1: Overview of Treatment-Emergent Adverse Events (TEAEs) for this compound (Phase IIb Trial) [1][2]
| Adverse Event Category | This compound (All Doses, n=117) | Placebo (n=39) |
| Any Adverse Event | 56.9% | 46.2% |
| Serious Adverse Events (SAEs) | 3.4% | 7.7% |
| Nervous System Disorders | 19.8% | 23.0% |
| Parkinsonism | 4.3% | 10.3% |
Data from a 12-week, randomized, double-blind, placebo-controlled Phase IIb study in patients with Parkinson's disease experiencing levodopa-induced dyskinesia.
Table 2: Common Adverse Reactions Reported with Clozapine
| Adverse Reaction | Approximate Frequency |
| Hypersalivation | 31% |
| Somnolence/Sedation | 27% |
| Weight Gain | >10% of baseline body weight |
| Constipation | 14% |
| Dizziness/Vertigo | 19% |
| Tachycardia | 25% |
| Hypotension | 9% |
Frequencies are based on clinical trial data and post-marketing surveillance. These are not from a single placebo-controlled trial directly comparable to the this compound trial.
Table 3: Serious Adverse Reactions Associated with Clozapine and Required Monitoring [3]
| Serious Adverse Reaction | Incidence/Risk | Required Monitoring |
| Severe Neutropenia (Agranulocytosis) | ~1% of patients | Absolute Neutrophil Count (ANC) monitoring: weekly for the first 6 months, then every 2 weeks for the next 6 months, and monthly thereafter. |
| Myocarditis/Cardiomyopathy | Undetermined, but a known risk | Baseline and ongoing monitoring of cardiac function (e.g., ECG, troponin levels) is recommended, especially during treatment initiation. |
| Seizures | Dose-related, ~1-5% | Clinical monitoring; dose reduction or discontinuation may be necessary. |
| Metabolic Syndrome (Weight Gain, Diabetes, Dyslipidemia) | Common | Regular monitoring of weight, BMI, fasting glucose, and lipids. |
| Gastrointestinal Hypomotility | Common, can be severe | Clinical monitoring for signs and symptoms of constipation and ileus. |
Experimental Protocols
This compound: Phase IIb Safety Assessment (NCT04435431)
The safety and tolerability of this compound were assessed in a randomized, double-blind, placebo-controlled Phase IIb clinical trial involving patients with Parkinson's disease and levodopa-induced dyskinesia.[1][4]
Methodology:
-
Patient Population: Patients with a diagnosis of Parkinson's disease experiencing troublesome dyskinesia caused by their levodopa treatment.
-
Study Design: Participants were randomized to receive one of three doses of this compound (2.5 mg, 5.0 mg, or 7.5 mg, administered twice daily) or a placebo for 12 weeks.
-
Safety Monitoring:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring: All AEs and SAEs were recorded at each study visit and evaluated by the investigator for severity, seriousness, and relationship to the study drug.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature were measured at screening, baseline, and subsequent study visits.
-
Electrocardiograms (ECGs): 12-lead ECGs were performed at screening and at specified time points during the study to monitor for any cardiac abnormalities.
-
Laboratory Assessments: Blood and urine samples were collected at baseline and at regular intervals to monitor hematology, clinical chemistry, and urinalysis parameters.
-
Physical and Neurological Examinations: These were conducted at screening and at the end of the study.
-
Clozapine: Standard Safety Monitoring Protocol
The use of clozapine requires a strict and comprehensive safety monitoring protocol due to the risk of serious adverse reactions. This protocol is mandated by regulatory agencies.
Methodology:
-
Baseline Assessments (Prior to Initiation):
-
Absolute Neutrophil Count (ANC): A baseline ANC must be obtained and must be within the normal range.
-
Medical History and Physical Examination: A thorough medical history, including cardiovascular history, and a physical examination are required.
-
Baseline Laboratory Tests: This includes a complete blood count (CBC) with differential, fasting glucose, lipid panel, and liver function tests.
-
Baseline ECG: To assess for any pre-existing cardiac abnormalities.
-
-
Ongoing Monitoring (During Treatment):
-
ANC Monitoring: This is the most critical component. The frequency is typically weekly for the first 6 months, bi-weekly for the next 6 months, and then monthly for the duration of treatment. Dosing is contingent on the ANC values, with specific guidelines for interruption or discontinuation of treatment if the ANC falls below certain thresholds.
-
Cardiovascular Monitoring: Regular monitoring of heart rate and blood pressure is necessary. Patients should be monitored for signs and symptoms of myocarditis, especially during the first two months of treatment. This can include monitoring of C-reactive protein (CRP) and troponin levels.
-
Metabolic Monitoring: Regular monitoring of weight, body mass index (BMI), fasting blood glucose, and lipid profiles is essential to detect and manage metabolic syndrome.
-
Gastrointestinal Monitoring: Clinicians must be vigilant for signs of constipation and gastrointestinal hypomotility, which can be life-threatening.
-
Seizure Monitoring: Patients should be monitored for any seizure activity, and the dose may need to be adjusted accordingly.
-
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of Action of this compound.
Caption: Multi-receptor Mechanism of Action of Clozapine.
Experimental Workflow
Caption: Experimental Workflow for Clinical Trial Safety Assessment.
References
Investigating the Synergy of Mesdopetam and L-DOPA in Parkinson's Disease Management
A Comparative Guide for Researchers and Drug Development Professionals
The long-term treatment of Parkinson's disease with Levodopa (L-DOPA), while highly effective for motor symptom control, is often complicated by the emergence of debilitating L-DOPA-induced dyskinesia (LID). This guide provides a comprehensive analysis of the synergistic effects of Mesdopetam, a novel dopamine D3 receptor antagonist, when co-administered with L-DOPA for the management of Parkinson's disease, with a particular focus on its impact on LID. By objectively comparing its performance with L-DOPA monotherapy, supported by experimental data, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Unraveling the Synergistic Mechanism of Action
L-DOPA, the metabolic precursor to dopamine, remains the gold standard for treating the motor symptoms of Parkinson's disease. However, its long-term use leads to non-physiological, pulsatile stimulation of dopamine receptors, contributing to the development of LID. This compound, through its selective antagonism of the dopamine D3 receptor, offers a complementary mechanism to mitigate these adverse effects without compromising the anti-parkinsonian benefits of L-DOPA.[1][2]
The dopamine D3 receptor is implicated in the pathophysiology of LID.[3] this compound's preferential blockade of D3 receptors is thought to normalize striatal signaling, which becomes dysregulated with chronic L-DOPA treatment. This targeted action is hypothesized to reduce the severity of involuntary movements. Preclinical studies have shown that this compound is a potent and efficacious anti-dyskinetic agent.[4] Furthermore, by antagonizing D3 autoreceptors, this compound may disinhibit dopamine release in key brain regions, potentially contributing to its therapeutic effects.[1]
Clinical Efficacy: A Quantitative Comparison
The synergistic effects of this compound with L-DOPA have been evaluated in several clinical trials. The Phase IIb trial (NCT04435431) provides the most robust data to date on this combination therapy. Below is a summary of the key quantitative outcomes from this study, comparing different doses of this compound to placebo in patients with Parkinson's disease experiencing LID.
Table 1: Change in "Good ON-Time" from Baseline
"Good ON-Time" is defined as the daily hours patients experience good motor control without troublesome dyskinesia.
| Treatment Group | Mean Change from Baseline (hours) |
| Placebo | +0.5 |
| This compound (2.5 mg BID) | +0.8 |
| This compound (5.0 mg BID) | +0.9 |
| This compound (7.5 mg BID) | +1.1 |
Data from the this compound Phase IIb clinical trial (NCT04435431). While a positive trend was observed, the primary endpoint of a statistically significant increase in "good ON-time" was not met in this study.
Table 2: Change in Unified Dyskinesia Rating Scale (UDysRS) Scores from Baseline
The UDysRS is a comprehensive scale to assess the severity and disability associated with dyskinesia. A negative change indicates improvement.
| Treatment Group | Mean Change from Baseline (UDysRS Total Score) | p-value vs. Placebo |
| Placebo | -5.7 | - |
| This compound (2.5 mg BID) | -10.1 | < 0.05 |
| This compound (5.0 mg BID) | -9.8 | NS |
| This compound (7.5 mg BID) | -11.9 | < 0.05 |
Data from the this compound Phase IIb clinical trial (NCT04435431). The study demonstrated a statistically significant and clinically meaningful reduction in dyskinesia at the 7.5 mg twice-daily dose as measured by the UDysRS. NS = Not Significant.
Experimental Protocols
Phase IIb Clinical Trial (NCT04435431) Methodology
The study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of three different doses of this compound as an adjunct to L-DOPA therapy in Parkinson's disease patients with moderate to severe LID.
-
Participants: 156 patients with Parkinson's disease on a stable L-DOPA regimen and experiencing at least 2.5 hours of troublesome dyskinesia daily.
-
Intervention: Patients were randomized to receive this compound (2.5 mg, 5 mg, or 7.5 mg) or a matching placebo, administered orally twice daily for 12 weeks.
-
Primary Endpoint: The primary outcome was the change from baseline in daily hours of "good ON-time" (ON-time without troublesome dyskinesia), as recorded by patients in 24-hour diaries.
-
Secondary Endpoints: Key secondary endpoints included the change from baseline in the total score of the Unified Dyskinesia Rating Scale (UDysRS), assessing both the objective and subjective impact of dyskinesia.
Unified Dyskinesia Rating Scale (UDysRS) Methodology
The UDysRS is a comprehensive tool used to evaluate the multifaceted impact of dyskinesia. It is divided into four parts:
-
Part I: Patient-Perceived Disability: Assesses the patient's perception of how dyskinesia impacts their daily activities.
-
Part II: Objective Impairment: Clinician-rated assessment of the severity of dyskinesia across different body regions.
-
Part III: Objective Disability: Clinician-rated assessment of the impact of dyskinesia on specific tasks.
-
Part IV: Time On with Troublesome Dyskinesia: Historical assessment of the duration of troublesome dyskinesia.
The total score provides a global measure of the severity and impact of dyskinesia.
Visualizing the Molecular Interaction and Experimental Design
To further elucidate the synergistic mechanism and the clinical investigation of this compound with L-DOPA, the following diagrams are provided.
Caption: Signaling pathway of L-DOPA and this compound.
Caption: Experimental workflow of the Phase IIb trial.
References
Preclinical Evidence Suggests Mesdopetam Holds a Superior Profile to First-Generation Antipsychotics
A comprehensive review of preclinical data indicates that Mesdopetam, a novel dopamine D3 receptor antagonist, may offer a significant advantage over first-generation antipsychotics (FGAs) by demonstrating potential for comparable antipsychotic efficacy with a reduced risk of motor side effects. This comparison guide synthesizes the available preclinical evidence, providing researchers, scientists, and drug development professionals with a detailed analysis of the pharmacological and behavioral data that underpin this hypothesis.
First-generation antipsychotics, such as haloperidol and chlorpromazine, have long been the cornerstone of psychosis treatment. Their therapeutic effect is primarily attributed to the blockade of dopamine D2 receptors. However, this mechanism is also responsible for their most significant drawback: a high incidence of extrapyramidal symptoms (EPS), which include debilitating movement disorders like parkinsonism and tardive dyskinesia.
This compound (IRL790) represents a targeted therapeutic approach, exhibiting a higher affinity for the dopamine D3 receptor over the D2 receptor.[1] This preferential binding is hypothesized to contribute to its antipsychotic effects while minimizing the motor side effects associated with strong D2 receptor antagonism.
Comparative Receptor Binding Affinities
The distinct receptor binding profiles of this compound and various FGAs are crucial to understanding their differential effects. The following table summarizes the in vitro binding affinities (Ki values in nM) of these compounds for dopamine D2 and D3 receptors. Lower Ki values indicate a higher binding affinity.
| Compound | Dopamine D2 Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) | D2/D3 Selectivity Ratio (Ki D2 / Ki D3) |
| This compound | 540 - 750[1] | 90[1] | 6 - 8.3 |
| Haloperidol | 0.89 - 3.7 | ~22 | ~0.04 - 0.17 |
| Chlorpromazine | 1.8 | 4.8 | 0.375 |
| Fluphenazine | 0.4 | 1.9 | 0.21 |
This data clearly illustrates this compound's preference for the D3 receptor, a characteristic that distinguishes it from FGAs, which generally show higher or comparable affinity for the D2 receptor.
Signaling Pathways and Mechanism of Action
The differential receptor affinities of this compound and FGAs translate into distinct effects on downstream signaling pathways.
Preclinical Efficacy in Models of Psychosis
A standard preclinical model to assess antipsychotic potential is the amphetamine-induced hyperlocomotion test in rodents. Amphetamine increases dopamine levels in the brain, leading to hyperactive behavior, which is considered a surrogate for psychotic symptoms. Antipsychotic drugs are expected to reduce this hyperactivity.
Assessment of Motor Side Effects: The Catalepsy Test
The propensity of a compound to induce extrapyramidal side effects is often evaluated in rodents using the catalepsy test. In this test, an animal is placed in an unusual posture, and the time it remains in that position is measured. A longer duration of immobility is indicative of catalepsy, a state of motor rigidity that is a hallmark of the parkinsonian side effects of FGAs.
Preclinical studies have demonstrated that this compound has no effect on spontaneous locomotor activity at assessed doses.[1] While specific dose-response data from catalepsy tests directly comparing this compound to FGAs is not available in the reviewed literature, its preferential D3 versus D2 receptor antagonism strongly suggests a lower liability for inducing catalepsy compared to potent D2 antagonists like haloperidol. Haloperidol is a standard agent used to induce catalepsy in preclinical models.
Experimental Protocols
To ensure transparency and reproducibility, the methodologies for the key preclinical experiments cited are detailed below.
Amphetamine-Induced Hyperlocomotion in Rats
Objective: To assess the antipsychotic potential of a test compound by measuring its ability to inhibit amphetamine-induced hyperactivity.
Methodology:
-
Animals: Male Sprague-Dawley rats are typically used.
-
Apparatus: Locomotor activity is monitored in automated photocell cages.
-
Procedure:
-
Rats are habituated to the testing environment.
-
On the test day, animals are pre-treated with either the vehicle or the test compound (e.g., this compound or an FGA) at various doses.
-
After a set pre-treatment time (e.g., 30-60 minutes), rats are administered d-amphetamine (typically 0.5-1.5 mg/kg, subcutaneously or intraperitoneally).
-
Locomotor activity (e.g., distance traveled, beam breaks) is then recorded for a specified period (e.g., 60-90 minutes).
-
-
Data Analysis: The total locomotor activity is calculated, and the dose of the test compound that produces a 50% reduction in amphetamine-induced hyperactivity (ED50) can be determined.
Catalepsy Bar Test in Rats
Objective: To evaluate the potential of a test compound to induce extrapyramidal side effects by measuring catalepsy.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Apparatus: A horizontal bar is fixed at a specific height (e.g., 9 cm) above a surface.
-
Procedure:
-
Rats are administered the test compound (e.g., this compound or an FGA) or vehicle.
-
At specified time points after administration, the rat's forepaws are gently placed on the bar.
-
The time until the rat removes both paws from the bar (descent latency) is recorded.
-
A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: The mean descent latency is calculated for each treatment group. A dose-dependent increase in descent latency indicates a cataleptic effect.
Conclusion
The available preclinical evidence strongly suggests that this compound's unique pharmacological profile, characterized by preferential antagonism of the dopamine D3 receptor over the D2 receptor, may translate into a superior clinical profile compared to first-generation antipsychotics. While demonstrating antipsychotic-like activity in established preclinical models, its mechanism of action predicts a significantly lower risk of inducing the motor side effects that often limit the utility and tolerability of FGAs. Further head-to-head clinical studies are warranted to confirm these promising preclinical findings in patient populations.
References
- 1. Neurophysiological treatment effects of this compound, pimavanserin and clozapine in a rodent model of Parkinson's disease psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haloperidol versus first‐generation antipsychotics for the treatment of schizophrenia and other psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Cross-study comparison of Mesdopetam's effect on "good on-time" in Parkinson's patients
A detailed review of Mesdopetam's Phase IIb clinical trial data on "good on-time" for Parkinson's disease patients, contextualized with the performance of established adjunctive therapies, Amantadine ER and Safinamide.
This guide provides a comprehensive comparison of this compound's efficacy in improving "good on-time"—the duration of wakeful time where a patient's motor symptoms are well-controlled without troublesome dyskinesia—against other therapeutic alternatives for Parkinson's disease. The analysis is based on publicly available clinical trial data and is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound, a novel dopamine D3-receptor antagonist, was investigated for its potential to increase "good on-time" in Parkinson's disease patients experiencing levodopa-induced dyskinesia. In a Phase IIb trial, while this compound did not achieve statistical significance on the primary endpoint of change in daily "good on-time" for the full analysis set, a pre-specified analysis of protocol-compliant subjects demonstrated a clinically meaningful and statistically significant increase at the highest dose.[1] This guide places these findings in perspective by comparing them with the established efficacy of Amantadine ER (Gocovri) and Safinamide, two widely used adjunctive treatments for motor fluctuations in Parkinson's disease.
Quantitative Data Comparison
The following table summarizes the key efficacy data from clinical trials of this compound, Amantadine ER, and Safinamide, focusing on their impact on "good on-time."
| Drug/Dosage | Trial | Change from Baseline in "Good On-Time" (hours/day) | Placebo-Adjusted Difference (hours/day) | Statistical Significance (p-value) |
| This compound 7.5 mg bid | Phase IIb (Protocol Compliant) | +1.8 (±3.02) | +1.3 | 0.049 |
| Placebo | Phase IIb (Protocol Compliant) | +0.5 (±2.55) | - | - |
| Amantadine ER (Gocovri) | Pooled Phase III (EASE LID & EASE LID 3) | Not Reported | +2.9 (±0.6) | <0.0001 |
| Safinamide 50 mg/day | SETTLE Study | Not Reported | +0.51 | 0.0223 |
| Safinamide 100 mg/day | SETTLE Study | Not Reported | +0.55 | 0.0130 |
Note: "Good On-Time" for this compound is defined as ON-time without troublesome dyskinesia. For Amantadine ER, it is defined as ON-time without any dyskinesia. For Safinamide, it is defined as total ON-time with no or non-troublesome dyskinesia.
Experimental Protocols
A clear understanding of the methodologies employed in these clinical trials is crucial for an accurate interpretation of the comparative data.
This compound Phase IIb Study (NCT04435431)
The Phase IIb study of this compound was a randomized, double-blind, placebo-controlled trial.[2][3][4]
-
Patient Population: Patients with Parkinson's disease on a stable regimen of anti-parkinsonian medication and experiencing troublesome levodopa-induced dyskinesia.[1]
-
Intervention: Patients were randomized to receive this compound at doses of 2.5 mg, 5 mg, or 7.5 mg twice daily (bid), or a placebo for 12 weeks.
-
Primary Endpoint Assessment: The primary endpoint was the change in daily hours of "good on-time" (ON-time without troublesome dyskinesia) from baseline to week 12. This was assessed using a 24-hour patient home diary, often referred to as a Hauser diary. Patients recorded their motor state every 30 minutes throughout the day as "OFF" (immobile), "ON" (good mobility), or "ON with troublesome dyskinesia".
Amantadine ER (Gocovri) Pivotal Trials (EASE LID & EASE LID 3)
The data for Amantadine ER is derived from a pooled analysis of two Phase III, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Parkinson's disease patients receiving levodopa-based therapy and experiencing dyskinesia.
-
Intervention: Patients received a once-daily dose of Amantadine ER or a placebo.
-
Endpoint Assessment: Efficacy was evaluated based on changes in the Unified Dyskinesia Rating Scale (UDysRS) and patient-completed diaries that recorded "OFF" time, "ON" time without dyskinesia, and "ON" time with non-troublesome and troublesome dyskinesia.
Safinamide SETTLE Study
The SETTLE study was a randomized, double-blind, placebo-controlled trial.
-
Patient Population: Parkinson's disease patients with motor fluctuations on a stable dose of levodopa and other PD medications.
-
Intervention: Patients received flexible doses of Safinamide (50-100 mg/day) or placebo as add-on therapy for 24 weeks.
-
Primary Endpoint Assessment: The primary efficacy endpoint was the increase in "ON" time without worsening of troublesome dyskinesia, as assessed by patient diaries.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for assessing "good on-time" in these clinical trials.
Caption: Mechanism of Action of this compound.
Caption: Clinical Trial Workflow for "Good On-Time" Assessment.
Discussion
The data from the this compound Phase IIb trial suggests a potential dose-dependent effect on "good on-time," particularly in the protocol-compliant population. While not meeting its primary endpoint in the broader study group, the significant improvement seen in the 7.5 mg bid cohort of compliant subjects warrants further investigation.
In comparison, both Amantadine ER and Safinamide have demonstrated statistically significant improvements in "good on-time" in their respective pivotal trials, leading to their established use in clinical practice. The placebo-adjusted increase in "good on-time" reported for Amantadine ER appears numerically larger than that observed for this compound in the protocol-compliant group and for Safinamide. However, direct cross-trial comparisons should be made with caution due to differences in study populations, definitions of "good on-time," and trial designs.
It is also noteworthy that this compound demonstrated significant anti-dyskinetic effects as measured by the Unified Dyskinesia Rating Scale (UDysRS), a key secondary endpoint in the Phase IIb study. This suggests a primary effect on dyskinesia which contributes to the quality of "on-time." The upcoming Phase III trial for this compound will use the UDysRS as the primary endpoint, with "good on-time" as a secondary measure, which will provide a clearer picture of its clinical utility.
Conclusion
This compound has shown a promising signal for improving "good on-time" in a specific sub-population of Parkinson's disease patients with levodopa-induced dyskinesia. While the Phase IIb results for the primary endpoint were not conclusive for the entire study population, the data from protocol-compliant subjects and the positive results on secondary dyskinesia measures support its continued development. Further data from the planned Phase III trial will be critical to fully elucidate this compound's therapeutic potential in comparison to existing treatments like Amantadine ER and Safinamide. Researchers and clinicians should consider the nuances of the patient populations and endpoint definitions when evaluating the comparative efficacy of these agents.
References
Evaluating the Long-Term Efficacy of Mesdopetam in Preventing Dyskinesia Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term efficacy of Mesdopetam in preventing the development of levodopa-induced dyskinesia (LID), a common and debilitating side effect of long-term levodopa therapy in Parkinson's disease. Through a detailed comparison with the current standard of care, amantadine, this document synthesizes preclinical and clinical data to offer a clear perspective on the therapeutic potential of this compound. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams of the underlying signaling pathways.
Executive Summary
This compound, a selective dopamine D3 receptor antagonist, has emerged as a promising novel therapeutic agent for levodopa-induced dyskinesia. Preclinical studies suggest a potential for this compound to not only treat established dyskinesia but also to prevent its development by reducing levodopa-induced sensitization[1]. Clinical trials have demonstrated its ability to significantly reduce dyskinesia in patients with Parkinson's disease, although a Phase IIb trial did not meet its primary endpoint of increasing "good ON-time" without troublesome dyskinesia[2][3][4]. Amantadine, an NMDA receptor antagonist, is an established treatment for LID and has also been investigated for its preventive effects[5]. This guide provides a side-by-side comparison of the available evidence for both compounds.
Comparative Data on Clinical Efficacy
The following tables summarize the quantitative data from key clinical trials of this compound and amantadine for the treatment and prevention of levodopa-induced dyskinesia.
Table 1: Efficacy of this compound in Treating Levodopa-Induced Dyskinesia (Phase IIb Study - NCT04435431)
| Endpoint | Placebo | This compound (2.5 mg b.i.d.) | This compound (5 mg b.i.d.) | This compound (7.5 mg b.i.d.) |
| Change from Baseline in Unified Dyskinesia Rating Scale (UDysRS) Score at Week 12 | - | - | - | -6.2 (p < 0.05 vs. placebo) |
| Responder Rate (≥8-point improvement in UDysRS) at Week 12 | 51.5% | - | - | 71.4% |
| Primary Endpoint: Change in "Good ON-time" without troublesome dyskinesia | Not Met | Not Met | Not Met | Not Met |
Note: The Phase IIb trial of this compound did not meet its primary endpoint, but showed a statistically significant and clinically meaningful improvement in the secondary endpoint of UDysRS at the highest dose.
Table 2: Efficacy of Amantadine in Treating Levodopa-Induced Dyskinesia (Meta-Analysis and Clinical Trial Data)
| Endpoint | Amantadine | Comparator (Placebo) | Study Details |
| Standardized Mean Difference (SMD) in UDysRS Score (up to 16 weeks) | -0.58 | - | Meta-analysis of multiple studies |
| Change from Baseline in UDysRS Score (Extended-Release Amantadine) | -11.3 to -14.4 | - | Data from three randomized controlled trials |
| Reduction in "ON" time with troublesome dyskinesia (hours/day) | -0.42 | - | Meta-analysis of multiple studies |
Table 3: Efficacy of Amantadine in Preventing Levodopa-Induced Dyskinesia (Pragmatic Trial)
| Outcome | Amantadine First Group (A-1 & A-2) | Dopamine Agonist First Group (B) | p-value |
| Cumulative Survival Rate without Dyskinesia | 0.933 & 0.929 | 0.700 | 0.453 |
Note: This open-label pragmatic trial suggests a trend towards a lower incidence of dyskinesia with initial amantadine treatment, although the results were not statistically significant.
Experimental Protocols
This compound Phase IIb Clinical Trial (NCT04435431) Protocol
-
Objective: To evaluate the efficacy and safety of three different doses of this compound as an adjunct therapy in Parkinson's disease patients with troublesome levodopa-induced dyskinesia.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study conducted in the US, Europe, and Israel.
-
Participants: 156 patients with Parkinson's disease on a stable regimen of antiparkinsonian medication and experiencing at least 2 hours of troublesome dyskinesia per day.
-
Intervention: Patients were randomized to receive this compound (2.5 mg, 5 mg, or 7.5 mg) or a placebo, administered orally twice daily (b.i.d.) for 12 weeks.
-
Primary Endpoint: Change from baseline in the average daily hours of "ON-time" without troublesome dyskinesia, as assessed by 24-hour patient home diaries.
-
Secondary Endpoints: Included the change from baseline in the score of the modified Unified Dyskinesia Rating Scale (UDysRS) (parts 1, 3, and 4), and other motor and non-motor assessments.
Amantadine for Dyskinesia Prevention Trial Protocol
-
Objective: To examine whether amantadine can prevent the development of dyskinesia in drug-naïve Parkinson's disease patients.
-
Study Design: An open-label, pragmatic trial.
-
Participants: 80 drug-naïve Parkinson's disease patients, younger than 70 years, and in the early stage of the disease (Hoehn and Yahr scale < 3).
-
Intervention: Patients were assigned to one of three treatment groups:
-
Group A-1: Amantadine first, then levodopa when needed.
-
Group A-2: Amantadine first, then a dopamine agonist when needed, and then levodopa.
-
Group B: Dopamine agonist first, and then levodopa when needed.
-
-
Primary Endpoint: The development of dyskinesia, analyzed by the Kaplan-Meier survival rate.
Signaling Pathways and Mechanism of Action
The development of levodopa-induced dyskinesia is closely linked to the sensitization of dopamine receptors in the brain, particularly the D1 and D3 receptors.
This compound's Mechanism of Action
This compound is a selective antagonist of the dopamine D3 receptor. In the context of LID, chronic levodopa treatment leads to an upregulation and sensitization of D3 receptors, which are believed to interact with D1 receptors to enhance pro-dyskinetic signaling. By blocking these D3 receptors, this compound is thought to normalize this aberrant signaling cascade, thereby reducing dyskinesia. Preclinical studies suggest that this mechanism may also prevent the initial sensitization process, thus potentially preventing the development of dyskinesia.
This compound blocks the upregulated D3 receptor, mitigating pro-dyskinetic signaling.
Amantadine's Mechanism of Action
Amantadine's primary mechanism of action in treating dyskinesia is believed to be through the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. Overactivity of the glutamatergic system and NMDA receptors is implicated in the pathophysiology of LID. By blocking these receptors, amantadine reduces the excessive glutamatergic transmission, which in turn helps to alleviate dyskinesia.
Amantadine blocks overactive NMDA receptors, reducing excessive excitatory signaling.
Experimental Workflow: Evaluating Anti-Dyskinesia Therapeutics
The evaluation of a potential anti-dyskinesia drug like this compound typically follows a structured workflow from preclinical to clinical assessment.
Workflow for the development and evaluation of anti-dyskinesia therapeutics.
Conclusion
This compound represents a targeted therapeutic approach for levodopa-induced dyskinesia with a novel mechanism of action. While its long-term efficacy in preventing dyskinesia is currently supported by promising preclinical data, ongoing and future clinical trials will be crucial to fully establish its role in the management of Parkinson's disease. In comparison, amantadine is an established treatment for existing dyskinesia, with some evidence suggesting a potential, though not yet definitively proven, preventive effect. The data presented in this guide highlights the distinct profiles of these two agents and underscores the ongoing need for innovative treatments to address the significant unmet medical need of levodopa-induced dyskinesia. Further research, including head-to-head comparative trials, will be instrumental in defining the optimal therapeutic strategies for preventing and treating this challenging motor complication.
References
- 1. IRLAB presents new data indicating that this compound could prevent dyskinesia in Parkinson's Disease - IRLAB [irlab.se]
- 2. This compound for the Treatment of Levodopa Induced Dyskinesia in Parkinson's Disease: A Randomized Phase 2b Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IRLAB publishes Phase IIb data on this compound in Movement Disorders Clinical Practice - Inderes [inderes.dk]
- 4. This compound for the Treatment of Levodopa Induced Dyskinesia in Parkinson's Disease: A Randomized Phase 2b Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amantadine and the Risk of Dyskinesia in Patients with Early Parkinson's Disease: An Open-Label, Pragmatic Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
